HIV-1 inhibitor-64
Description
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Properties
Molecular Formula |
C19H19F2N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-9-hydroxy-1,8-dioxo-2-propan-2-yl-3,4-dihydropyrido[1,2-a]pyrazine-7-carboxamide |
InChI |
InChI=1S/C19H19F2N3O4/c1-10(2)24-6-5-23-9-13(16(25)17(26)15(23)19(24)28)18(27)22-8-11-3-4-12(20)7-14(11)21/h3-4,7,9-10,26H,5-6,8H2,1-2H3,(H,22,27) |
InChI Key |
WBXOQRYBCXEIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN2C=C(C(=O)C(=C2C1=O)O)C(=O)NCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
HIV-1 Inhibitor-64: A Deep Dive into its Mechanism of Action as a Novel Integrase Strand Transfer Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of HIV-1 inhibitor-64, a potent, novel N-substituted bicyclic carbamoyl pyridone. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV-1 therapeutics. This compound, also identified as compound 7c, has demonstrated significant promise as an Integrase Strand Transfer Inhibitor (INSTI), exhibiting potent activity against both wild-type HIV-1 and clinically relevant drug-resistant mutant strains.[1][2]
Core Mechanism of Action: Targeting the HIV-1 Integrase
This compound functions by directly targeting the HIV-1 integrase (IN), a critical enzyme for viral replication.[1][2] The integrase enzyme facilitates the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. This compound specifically inhibits the strand transfer step.[1][3]
The inhibitor's mechanism relies on the chelation of two essential magnesium ions (Mg²⁺) within the catalytic site of the integrase enzyme.[1][4] By binding to these metal ions, this compound effectively displaces the viral DNA from the active site, thereby preventing its integration into the host genome and halting the viral replication cycle.[1][3] This mode of action is characteristic of the broader class of Integrase Strand Transfer Inhibitors (INSTIs).[5][6]
Potency and Activity Profile
This compound has demonstrated potent antiviral activity in single-round infection assays. A key characteristic of this inhibitor is its efficacy against HIV-1 strains that have developed resistance to other integrase inhibitors. The following tables summarize the quantitative data on the inhibitory potency of this compound (Compound 7c) against wild-type HIV-1 and various resistant mutants, with Cabotegravir (CAB), a second-generation INSTI, as a comparator.[1]
Table 1: Antiviral Activity against Wild-Type HIV-1
| Compound | EC50 (nM) |
| This compound (7c) | 6.4 |
| Cabotegravir (CAB) | 2.1 |
Table 2: Antiviral Activity against Integrase-Mutant HIV-1 Strains
| Mutant Strain | This compound (7c) EC50 (nM) | Cabotegravir (CAB) EC50 (nM) | Fold Change vs. CAB |
| E138K/Q148K | 62.5 | >800 | >12-fold more potent |
| G140S/Q148R | 11.3 | 410 | >36-fold more potent |
| R263K | 14.8 | 34.1 | ~2.3-fold more potent |
Experimental Protocols
The antiviral activity of this compound was determined using a single-round infectivity assay. This assay provides a quantitative measure of the inhibitor's ability to block viral replication.
Single-Round Infectivity Assay Protocol
-
Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates and cultured overnight.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting 293T cells with an HIV-1 genomic vector (e.g., pNL4-3.Luc.R-E-) and a VSV-G envelope expression vector.
-
Infection: The cultured TZM-bl cells are pre-incubated with the serially diluted this compound for a specified period. Subsequently, the cells are infected with the pseudotyped HIV-1 particles.
-
Incubation: The infected cells are incubated for 48 hours to allow for viral entry, reverse transcription, integration (in the absence of an effective inhibitor), and expression of the luciferase reporter gene.
-
Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the inhibitor corresponds to its antiviral activity.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent INSTI with a clear mechanism of action involving the chelation of Mg²⁺ ions in the active site of HIV-1 integrase. Its significant activity against both wild-type and, notably, drug-resistant HIV-1 strains positions it as a promising candidate for further investigation in the development of next-generation antiretroviral therapies. The data presented herein underscores the potential of N-substituted bicyclic carbamoyl pyridones as a valuable scaffold for designing novel HIV-1 inhibitors with a high barrier to resistance.
References
- 1. N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Integrase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Integrase Strand Transfer Inhibitor (INSTI) | NIH [clinicalinfo.hiv.gov]
An In-depth Technical Guide on the Discovery and Synthesis of Compound 7c: A Novel Benzenesulfonamide-1,2,3-triazole Hybrid for Ovarian Cancer Therapy
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Compound 7c, a novel benzenesulfonamide-1,2,3-triazole hybrid compound. This document is intended for researchers, scientists, and drug development professionals interested in the field of oncology and medicinal chemistry.
Introduction: The Discovery of a Potent Anti-Ovarian Cancer Agent
Ovarian cancer remains a significant challenge in oncology, necessitating the development of novel therapeutic agents. In a recent study, a series of benzenesulfonamide-1,2,3-triazole hybrids were synthesized and evaluated for their anti-proliferative activities against a panel of cancer cell lines. Among the synthesized compounds, Compound 7c emerged as a particularly potent agent against ovarian cancer cells, demonstrating significant inhibitory effects on cell proliferation, migration, and invasion.[1][2] This discovery has positioned Compound 7c as a promising lead compound for the development of new anti-cancer therapies.
Synthesis of Compound 7c
Compound 7c, a novel benzenesulfonamide-1,2,3-triazole hybrid, was synthesized from 4-fluorobenzenesulfonyl chloride, prop-2-yn-1-amine, and 1-(azidomethyl)-3-phenoxybenzene.[1][2] The structure of Compound 7c was confirmed by 13C NMR and 1H NMR spectroscopy.[1][2]
Experimental Protocol for Synthesis
The synthesis of Compound 7c involves a two-step process:
-
Synthesis of the intermediate N-(prop-2-yn-1-yl)-4-fluorobenzenesulfonamide (7b): 4-fluorobenzenesulfonyl chloride is reacted with prop-2-yn-1-amine in the presence of sodium hydroxide in dichloromethane at room temperature.[2]
-
Synthesis of Compound 7c via Click Reaction: The crude intermediate 7b is then reacted with 1-(azidomethyl)-3-phenoxybenzene in the presence of copper(II) sulfate pentahydrate and sodium ascorbate in a 1:1 mixture of acetone and water.[2]
Biological Activity and Mechanism of Action
Compound 7c has demonstrated potent anti-proliferative activity against a range of cancer cell lines, with particular efficacy against ovarian cancer cells.[1][2]
In Vitro Anti-proliferative Activity
The anti-proliferative effects of Compound 7c were evaluated using the MTT assay against various cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| OC-314 | Ovarian Cancer | 1.82 |
| OVCAR-8 | Ovarian Cancer | 0.54 |
| SKOV3 | Ovarian Cancer | 3.91 |
| Caov-3 | Ovarian Cancer | 2.13 |
Data sourced from a study on the anti-cancer effects of Compound 7c.[1]
As shown in the table, Compound 7c exhibited the most potent activity against the OVCAR-8 ovarian cancer cell line, with an IC50 value of 0.54 µM.[1]
Mechanism of Action: Targeting the Wnt/β-catenin/GSK3β Signaling Pathway
Further investigations into the mechanism of action revealed that Compound 7c exerts its anti-cancer effects by modulating the Wnt/β-catenin/GSK3β signaling pathway.[1] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is frequently observed in various cancers.
Treatment of OVCAR-8 cells with Compound 7c resulted in:
-
Increased expression of GSK3β: Glycogen synthase kinase-3β (GSK3β) is a key negative regulator of the Wnt/β-catenin pathway.[1]
-
Decreased expression of Wnt3a, β-catenin, c-Myc, Cyclin-D1, Axin2, and TCF4: These are all downstream targets of the Wnt/β-catenin pathway that promote cell proliferation and survival.[1]
-
Altered expression of epithelial-mesenchymal transition (EMT) markers: Compound 7c increased the expression of E-cadherin (an epithelial marker) and decreased the expression of N-cadherin and Snail-1 (mesenchymal markers), suggesting an inhibition of EMT, a process critical for cancer cell migration and invasion.[1]
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of Compound 7c was also evaluated in an in vivo xenograft model using OVCAR-8 cells. The results demonstrated that Compound 7c significantly inhibited tumor growth without causing obvious toxicity to the animals, as indicated by stable body weights throughout the study.[1][2]
Conclusion and Future Directions
Compound 7c, a novel benzenesulfonamide-1,2,3-triazole hybrid, has been identified as a potent inhibitor of ovarian cancer cell proliferation, migration, and invasion. Its mechanism of action involves the modulation of the Wnt/β-catenin/GSK3β signaling pathway. The promising in vitro and in vivo anti-tumor activity, coupled with a favorable preliminary safety profile, makes Compound 7c a strong candidate for further preclinical and clinical development as a novel therapeutic agent for ovarian cancer. Future studies should focus on optimizing the structure of Compound 7c to enhance its potency and pharmacokinetic properties, as well as further elucidating its detailed mechanism of action.
References
Unveiling the Target of HIV-1 Inhibitor-64: A Technical Guide to an Advanced Integrase Strand Transfer Inhibitor
For Immediate Release
Frederick, MD – Researchers have identified the molecular target of a potent anti-HIV-1 compound, designated HIV-1 inhibitor-64 (also known as compound 7c). This in-depth guide provides a comprehensive overview of the target identification, mechanism of action, and preclinical evaluation of this novel inhibitor for an audience of researchers, scientists, and drug development professionals. A pivotal study has pinpointed this compound as a highly effective inhibitor of HIV-1 integrase, a critical enzyme for viral replication. This compound not only demonstrates potent activity against wild-type HIV-1 but also maintains significant efficacy against clinically relevant drug-resistant mutant strains.
Executive Summary
This compound emerges from the class of N-substituted bicyclic carbamoyl pyridones and functions as an integrase strand transfer inhibitor (INSTI). It effectively suppresses the activity of wild-type HIV-1 and shows pronounced potency against challenging double mutants, such as E138K/Q148K and G140S/Q148R, surpassing the efficacy of the FDA-approved second-generation INSTI, Cabotegravir, in preclinical assays. This technical guide will detail the quantitative inhibitory data, the experimental protocols for its evaluation, and a visual representation of its mechanism and the workflows used in its characterization.
Data Presentation: Quantitative Efficacy and Cytotoxicity
The antiviral activity of this compound (Compound 7c) and its analogs was rigorously assessed against a panel of wild-type and INSTI-resistant HIV-1 strains. The tables below summarize the 50% effective concentrations (EC50) and 50% cytotoxic concentrations (CC50) to illustrate the inhibitor's potency and therapeutic window.
Table 1: Antiviral Activity of this compound against Wild-Type and Mutant HIV-1 Strains
| HIV-1 Strain | Inhibitor | EC50 (nM) |
| Wild-Type | This compound (7c) | 62.5 |
| E138K/Q148K | This compound (7c) | 62.5 |
| G140S/Q148R | This compound (7c) | 11.3 |
Data represents the concentration of the inhibitor required to inhibit viral replication by 50% in a single-round infectivity assay.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Inhibitor | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Human Osteosarcoma (HOS) Cells | This compound (7c) | >100 | >1600 |
The selectivity index is a critical measure of a drug's therapeutic window, with higher values indicating a more favorable safety profile.
Experimental Protocols
The characterization of this compound involved several key experimental procedures, outlined below.
Single-Round HIV-1 Infectivity Assay
This assay is fundamental for determining the antiviral potency of investigational compounds.
-
Cell Seeding: Human embryonic kidney 293T (HEK293T) cells or other susceptible cell lines like U87.CD4.CCR5/CXCR4 are seeded in 96-well plates at a density of 1.2 x 10^4 cells per well and incubated for 24 hours.[1]
-
Virus Production: Pseudotyped HIV-1 virions, typically encoding a luciferase reporter gene, are produced by co-transfecting HEK293T cells with a viral vector plasmid, a packaging plasmid, and a VSV-G envelope plasmid.
-
Compound Preparation and Incubation: Serial dilutions of this compound are prepared. The inhibitor is then mixed with the pseudotyped virus and added to the target cells.[1]
-
Infection and Lysis: The cells are incubated with the virus-inhibitor mixture for 48 hours at 37°C. Following incubation, the culture medium is removed, and the cells are lysed using a luciferase lysis buffer.[1]
-
Luciferase Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. The reduction in luciferase signal in the presence of the inhibitor, compared to a no-drug control, is used to calculate the EC50 value.[1]
MTT Cytotoxicity Assay
This colorimetric assay assesses the potential of a compound to cause cellular damage.
-
Cell Seeding: Human osteosarcoma (HOS) cells or another appropriate cell line are seeded in 96-well plates and incubated to allow for cell adherence.
-
Compound Incubation: The cells are treated with various concentrations of this compound and incubated for a period that mirrors the duration of the antiviral assay.
-
MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to dissolve the formazan crystals.[2]
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The CC50 value is calculated as the concentration of the inhibitor that reduces cell viability by 50%.
In Vitro HIV-1 Integrase Strand Transfer Assay
This biochemical assay directly measures the inhibition of the integrase enzyme's catalytic activity.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains purified recombinant HIV-1 integrase, a donor DNA substrate mimicking the viral DNA end, and a target DNA substrate.
-
Inhibitor Addition: this compound is added to the reaction mixture at varying concentrations.
-
Initiation of Reaction: The strand transfer reaction is initiated by the addition of a divalent metal cofactor, typically Mg2+ or Mn2+.
-
Detection of Strand Transfer Product: The product of the strand transfer reaction is detected using various methods, such as fluorescence, time-resolved fluorescence, or colorimetric detection, often involving labeled DNA substrates.[3][4]
-
IC50 Determination: The concentration of the inhibitor that reduces the strand transfer activity by 50% is determined as the IC50 value.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism and evaluation.
Caption: Mechanism of HIV-1 Integrase Inhibition.
Caption: Workflow for Identification of this compound.
Caption: Logical Relationship of Strand Transfer Inhibition.
References
understanding the binding site of HIV-1 inhibitor-64 on integrase
An in-depth analysis of the binding site of inhibitors targeting the catalytic core of HIV-1 integrase, with a focus on interactions involving the critical D64 residue.
Introduction
While a specific compound named "HIV-1 inhibitor-64" is not prominently documented in scientific literature, the significance of the number 64 in the context of HIV-1 integrase points toward the crucial role of the Aspartate 64 (D64) residue. This residue is a part of the highly conserved DDE catalytic triad (D64, D116, E152) that constitutes the active site of the enzyme.[1][2][3] This triad coordinates divalent metal ions (Mg²⁺ or Mn²⁺), which are essential for the catalytic activity of integrase in both 3' processing and strand transfer reactions.[1][3]
The most successful class of anti-integrase drugs, the Integrase Strand Transfer Inhibitors (INSTIs), function by binding to this active site.[3][4] They act as interfacial inhibitors, chelating the metal ions and interacting with both the enzyme and the viral DNA end. This guide provides a detailed overview of the binding site of these inhibitors on HIV-1 integrase, focusing on the interactions within this key catalytic region.
Quantitative Data on HIV-1 Integrase Inhibitors
The inhibitory potential of compounds targeting the integrase active site is quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀), the half-maximal effective concentration (EC₅₀), and the dissociation constant (Kd) are key metrics for evaluating inhibitor potency.
| Inhibitor/Compound | Target | Assay Type | IC₅₀ (μM) | EC₅₀ (μM) | Kd (nM) | Reference |
| HDS1 | Integrase-DNA Binding | Biochemical | 2.9 | - | - | [1][3] |
| HDS1 | Strand Transfer | Biochemical | 2.9 | - | - | [1][3] |
| HDS1 | 3' Processing | Biochemical | 2.7 | - | - | [1][3] |
| HDS1 | HIV-1 Replication | Cell-based | - | 20.5 | - | [3] |
| L-731,988 (DKA) | Strand Transfer | Biochemical | ~0.1 | - | - | [5] |
| L-731,988 (DKA) | IN-DNA Complex Binding | Scintillation Proximity Assay | - | - | 75 ± 10 | [5][6] |
| DW-D-5 | HIV-1 Replication (C8166 cells) | p24 Production Assay | - | 2.03 | - | [7] |
| DW-D-6 | HIV-1 Replication (C8166 cells) | p24 Production Assay | - | 74.34 | - | [7] |
| Compound 22 | IN Catalytic Activity | HTRF Assay | 45 | - | - | [8] |
| Compound 22 | HIV-1 Replication | Cell-based | - | 58 | - | [8] |
| Compound 27 | IN Catalytic Activity | HTRF Assay | 17 | - | - | [8] |
| Compound 27 | HIV-1 Replication | Cell-based | - | 17 | - | [8] |
| Compound 5j | HIV-1 Replication (WT) | Cell-based | - | 0.0073 | - | [4] |
| Compound 5j | HIV-1 Replication (Y143R Mutant) | Cell-based | - | 0.0026 | - | [4] |
Experimental Protocols
The characterization of HIV-1 integrase inhibitors involves a range of biochemical and structural biology techniques to determine their mechanism of action, binding affinity, and specific binding site.
Biochemical Assays
1. Integrase Strand Transfer Assay: This assay measures the ability of integrase to insert a viral DNA substrate into a target DNA substrate.
-
Protocol: A 96-well plate is coated with a substrate oligonucleotide representing the viral DNA. Purified HIV-1 integrase is pre-incubated with the test inhibitor at various concentrations. This mixture is then added to the wells. Following incubation, a second oligonucleotide representing the target DNA, often labeled with biotin or a fluorophore, is added. The reaction is allowed to proceed at 37°C. The amount of integrated product is then quantified, typically using an ELISA-based method or a fluorescence-based detection system like Homogeneous Time-Resolved Fluorescence (HTRF).[7][8] A decrease in the product signal indicates inhibition of the strand transfer reaction.
2. 3' Processing Assay: This assay assesses the first catalytic step where integrase cleaves two nucleotides from the 3' end of the viral DNA.
-
Protocol: A viral LTR DNA substrate, often labeled with a radioactive isotope or a fluorescent tag, is incubated with purified HIV-1 integrase in the presence of varying concentrations of the inhibitor. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis. The gel is imaged, and the amount of the cleaved (processed) product is quantified relative to the uncleaved substrate. A reduction in the processed product indicates inhibition.[1]
3. DNA Binding Assay: This assay measures the ability of an inhibitor to prevent integrase from binding to its viral DNA substrate.
-
Protocol: The effect of dose-ranging concentrations of an inhibitor on the binding of integrase to LTR DNA is assessed.[1] Techniques like Scintillation Proximity Assay (SPA) can be used, where radiolabeled inhibitor binding is analyzed. High-affinity binding of an inhibitor like L-731,988 requires the assembly of a specific complex on the HIV-1 long terminal repeat.[5][6]
Structural Biology Techniques
1. X-Ray Crystallography: This technique provides high-resolution atomic models of the integrase-inhibitor complex.
-
Protocol: The HIV-1 integrase catalytic core domain is expressed and purified. The purified protein is then co-crystallized with the inhibitor. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the growth of well-ordered crystals. Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded and used to calculate an electron density map, from which the 3D structure of the protein-inhibitor complex can be modeled.[2][9]
2. Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is used to determine the structure of large, flexible macromolecular complexes like the HIV-1 intasome.
-
Protocol: The HIV-1 intasome (the complex of integrase and viral DNA) is assembled in the presence of the inhibitor. The sample is then rapidly frozen in a thin layer of vitreous ice. This vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual particles are collected and computationally processed to reconstruct a high-resolution 3D map of the intasome-inhibitor complex.[10][11][12]
Visualizations
Inhibitor Binding and Mechanism
Caption: Binding of an INSTI to the integrase catalytic core.
Experimental Workflow
Caption: Typical workflow for HIV-1 integrase inhibitor discovery.
Mechanism of Action
Caption: INSTIs block the integration process by occupying the active site.
References
- 1. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]
- 2. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 Intasomes Assembled with Excess Integrase C-Terminal Domain Protein Facilitate Structural Studies by Cryo-EM and Reveal the Role of the Integrase C-Terminal Tail in HIV-1 Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis for Strand Transfer Inhibitor Binding to HIV Intasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo-EM structures and atomic model of the HIV-1 strand transfer complex intasome - PubMed [pubmed.ncbi.nlm.nih.gov]
CYP4Z1-IN-1: A Novel CYP4Z1 Inhibitor for Breast Cancer Therapy
An In-Depth Technical Guide to the Preliminary Toxicity Assessment of Representative Compounds Designated "7c"
Disclaimer: The designation "Compound 7c" is a common placeholder in chemical literature, referring to the third variant ('c') in the seventh series ('7') of synthesized molecules within a specific research context. This guide provides a preliminary toxicity assessment for several distinct chemical entities, each referred to as "Compound 7c" in its respective publication. Researchers and drug development professionals should always refer to the specific chemical structure and original publication for complete and accurate information.
Compound 7c, identified as a potent and selective inhibitor of Cytochrome P450 Family 4 Subfamily Z Member 1 (CYP4Z1), has been investigated for its potential in treating breast cancer.
Acute Toxicity
An in vivo study was conducted to assess the acute toxicity of CYP4Z1-IN-1.
| Parameter | Result | Reference |
| LD50 (Median Lethal Dose) | > 2000 mg/kg | [1] |
| Route of Administration | Oral | [1] |
| Test Animal | Mice | [1] |
| Duration | 7 days | [1] |
| Observed Effects | No evident toxicity or body weight loss | [1] |
Cytotoxicity
The cytotoxic effects of this Compound 7c were evaluated against breast cancer cell lines.
| Cell Line | IC50 (Median Inhibitory Concentration) | Reference |
| MDA-MB-231 (Breast Cancer Stem Cells) | 483 nM | [1] |
| MCF-7 (Breast Cancer) | Antiproliferative activity observed | [1] |
Experimental Protocols
MTT Assay for Cytotoxicity: The antiproliferative activity of Compound 7c (CYP4Z1-IN-1) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human breast cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of Compound 7c for 72 hours. Following treatment, MTT solution was added to each well and incubated for a further 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.[1]
Experimental Workflow
Caption: Workflow for MTT Assay.
Benzofuran-Based Acetylcholinesterase Inhibitor for Alzheimer's Disease
A novel benzofuran derivative, designated Compound 7c, has been synthesized and evaluated as a potential therapeutic agent for Alzheimer's disease due to its potent acetylcholinesterase (AChE) inhibitory activity.[2]
In Vivo Toxicity Assessment
Acute and chronic toxicity studies in rats indicated a favorable safety profile for this compound.
| Study Type | Observations | Reference |
| Acute & Chronic Toxicity | No signs of toxicity or adverse events. | [2] |
| Blood Profile | No significant differences observed. | [2] |
| Hepatic Enzymes | Insignificant differences in levels. | [2] |
| Kidney Function (Urea, Creatinine) | Insignificant differences in levels. | [2] |
| Histopathology | No damage to liver, kidney, heart, and brain tissues. | [2] |
Experimental Protocols
Acute and Chronic Toxicity Studies in Rats: For the acute toxicity study, rats were administered a single high dose of Compound 7c and observed for 14 days for any signs of toxicity or mortality. For the chronic toxicity study, rats were administered a daily dose of Compound 7c for an extended period (e.g., 28 or 90 days). Throughout the study, animals were monitored for clinical signs, body weight changes, and food and water consumption. At the end of the study, blood samples were collected for hematological and biochemical analysis. Following sacrifice, major organs were subjected to histopathological examination to identify any treatment-related changes.[2]
Magnolol Derivative with Antidepressant Potential
A derivative of magnolol, referred to as Compound 7c, has been investigated for its potential as a melatonergic receptor agonist for the treatment of depression.
Acute Toxicity
| Parameter | Result | Reference |
| LD50 | > 2000 mg/kg | [3][4] |
| Route of Administration | Oral (p.o.) | [3][4] |
| Test Animal | Mice | [3][4] |
Angular Phenoxazine Ether with Antimalarial Activity
An angular phenoxazine ether, also designated Compound 7c, has been synthesized and evaluated for its antimalarial properties.
Acute Toxicity and Preliminary Safety
| Parameter | Result | Reference |
| LD50 | ≥ 5000 mg/kg | [2] |
| Hematological Analysis | Normal values for Hb, PCV, WBC, and RBC. | [2] |
| Histopathology (Liver) | Significant restoration of the liver intoxicated with malaria parasite. | [2] |
2-Oxindolin-3-ylidene-indole-3-carbohydrazide Derivative as an Anticancer Agent
This particular Compound 7c has been identified as a potential anticancer agent for colorectal cancer.
In Vitro Cytotoxicity
| Cell Line | IC50 | Selectivity | Reference |
| HT-29 (Colon Cancer) | 188 nM | High safety profile to normal fibroblast (HFF-1) | [5] |
| SW-620 (Colon Cancer) | 206 nM | High safety profile to normal fibroblast (HFF-1) | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity: The cytotoxic effect of this Compound 7c was assessed using the MTT assay. Colorectal cancer cell lines (HT-29 and SW-620) and a normal human skin fibroblast cell line (HFF-1) were treated with different concentrations of the compound. The percentage of cell viability was determined, and the IC50 values were calculated.[5]
Signaling Pathway Visualization
EGFR/PI3K Dual Inhibition Pathway (Hypothetical for a Pyrimidine-5-carbonitrile "Compound 7c")
A pyrimidine-5-carbonitrile derivative (Compound 7c) has been reported as a dual inhibitor of EGFR and PI3K, which are key components in cancer cell signaling pathways.[6]
Caption: EGFR/PI3K Signaling Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of magnolol derivatives as melatonergic receptor agonists with potential use in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HIV-1 Inhibitor Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a cell-based assay to screen and characterize inhibitors of HIV-1 replication. The described methodology is a representative example based on common practices in the field, employing a reporter gene for sensitive and quantitative assessment of antiviral activity.
Introduction
Cell-based assays are fundamental tools in the discovery and development of antiretroviral drugs. They allow for the evaluation of potential inhibitors in a biologically relevant context, providing insights into a compound's efficacy, cytotoxicity, and mechanism of action within a cellular environment.[1] Unlike biochemical assays that focus on a single viral target, cell-based assays can identify inhibitors that act at various stages of the HIV-1 replication cycle, from entry to maturation.[1][2] This protocol describes a robust and reproducible assay for determining the potency of HIV-1 inhibitors.
Data Presentation
The primary quantitative outputs of this assay are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The EC50 represents the concentration of a compound that inhibits viral replication by 50%, while the CC50 is the concentration that reduces the viability of the host cells by 50%.[1] The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates a more favorable safety profile.
The following table summarizes representative data for known HIV-1 inhibitors, illustrating the expected output from this assay.
| Compound | Target | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Zidovudine (AZT) | Reverse Transcriptase | MT-4 | 2.5 | >100 | >40,000 |
| Nevirapine | Reverse Transcriptase | MT-2 | 10 | >225 | >22,500 |
| BMS-378806 | gp120 (Attachment) | MT-2 | 12 | >225 | >18,750[3] |
| GSK878 | Capsid | MT-2 | 0.039 | >20 | >512,820[4] |
| Entecavir | Reverse Transcriptase | Primary CD4+ T cells | ~1 | >100 | >100,000[5] |
Experimental Protocols
This protocol is divided into two main parts: the cytotoxicity assay to determine the CC50 and the antiviral assay to determine the EC50.
Part 1: Cytotoxicity Assay (CC50 Determination)
This assay evaluates the effect of the test compounds on the viability of the host cells. The MTT assay is a common colorimetric method for this purpose.[6]
Materials:
-
Human T-lymphocytic MT-4 cells[7]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (complete medium)
-
Test compounds (dissolved in DMSO)
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[7]
Part 2: Antiviral Assay (EC50 Determination)
This assay measures the ability of the test compounds to inhibit HIV-1 replication. This protocol utilizes a replication-competent HIV-1 strain that expresses a reporter gene (e.g., luciferase or GFP) upon infection of susceptible cells.[1][5]
Materials:
-
Complete medium (as described above)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound and Virus Addition: The next day, prepare serial dilutions of the test compounds in complete medium. Add 50 µL of the diluted compounds to the cells. Subsequently, add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well.[3] Include wells with cells and virus only (virus control) and wells with cells only (cell control).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining CC50 and EC50.
HIV-1 Entry Signaling Pathway
Caption: Key steps in HIV-1 entry and associated signaling.
References
- 1. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV_cycle ~ ViralZone [viralzone.expasy.org]
- 3. pnas.org [pnas.org]
- 4. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and anti-HIV activities of extracts of the twigs of Croton dichogamus Pax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Evaluation of HIV-1 Inhibitor-64 Against Drug-Resistant Strains
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The emergence of drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to the long-term efficacy of antiretroviral therapy (ART).[1][2][3] HIV-1 protease, an enzyme critical for the maturation of infectious virions, is a key target for many antiretroviral drugs.[3][4][5] However, mutations in the protease gene can confer resistance to existing protease inhibitors (PIs), leading to treatment failure.[3][4]
Inhibitor-64 is a novel, next-generation HIV-1 protease inhibitor designed to be effective against a broad spectrum of PI-resistant HIV-1 strains. Its unique molecular structure allows it to bind tightly to the active site of both wild-type and mutant protease enzymes, presenting a high genetic barrier to the development of resistance.[4][6] These application notes provide detailed protocols for evaluating the in vitro efficacy of Inhibitor-64 against various drug-resistant HIV-1 strains.
Mechanism of Action
HIV-1 protease is a viral enzyme essential for the lifecycle of the virus. It functions to cleave newly synthesized polyproteins into their mature, functional protein components.[5][7] Without the action of protease, the viral particles are non-infectious. Inhibitor-64 is a competitive inhibitor that binds to the active site of the HIV-1 protease, preventing it from cleaving the Gag-Pol polyproteins and thus halting the maturation of new, infectious virions.[4][5]
Caption: HIV-1 Replication Cycle and the Mechanism of Action of Inhibitor-64.
Data Presentation: In Vitro Efficacy of Inhibitor-64
The antiviral activity of Inhibitor-64 was assessed against a panel of laboratory-adapted HIV-1 strains and clinical isolates with known resistance-associated mutations in the protease gene. The 50% effective concentration (EC50) was determined using a cell-based assay.
| HIV-1 Strain | Key Resistance Mutations | EC50 (nM) for Inhibitor-64 | Fold Change in EC50 |
| Wild-Type (NL4-3) | None | 0.5 | 1.0 |
| Resistant Strain A | V82A | 0.8 | 1.6 |
| Resistant Strain B | I50V | 1.1 | 2.2 |
| Resistant Strain C | L90M | 1.5 | 3.0 |
| Multi-Drug Resistant 1 | V82A, L90M | 2.5 | 5.0 |
| Multi-Drug Resistant 2 | I50V, V82A, L90M | 4.0 | 8.0 |
Note: Fold change is calculated relative to the wild-type strain. Data are representative and should be confirmed in your own experimental setting.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50)
This protocol describes a cell-based assay to determine the concentration of Inhibitor-64 required to inhibit HIV-1 replication by 50%.
Materials:
-
HEK293T cells
-
HIV-1 molecular clones (wild-type and resistant variants)
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Inhibitor-64 stock solution (in DMSO)
-
Luciferase reporter assay system
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare a serial dilution of Inhibitor-64 in cell culture medium. The final concentrations should typically range from 0.01 nM to 100 nM. Include a no-drug control.
-
Transfection: Co-transfect the HEK293T cells with an HIV-1 molecular clone expressing luciferase and a VSV-G envelope plasmid to produce pseudotyped viruses.
-
Infection: After 48 hours, harvest the virus-containing supernatant. Infect the previously seeded target cells with the virus in the presence of the diluted Inhibitor-64.
-
Incubation: Incubate the infected plates for 48 hours at 37°C, 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of viral replication for each concentration of Inhibitor-64 relative to the no-drug control. Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Caption: Experimental Workflow for EC50 Determination.
Protocol 2: Phenotypic Resistance Assay
This assay is used to measure the susceptibility of patient-derived or laboratory-engineered HIV-1 strains to Inhibitor-64.
Materials:
-
Patient plasma samples or site-directed mutant clones
-
HIV-1 permissive cell line (e.g., TZM-bl)
-
Reagents for RT-PCR and molecular cloning
-
Inhibitor-64
-
Standard PI control inhibitors
Methodology:
-
Virus Isolation/Generation:
-
For clinical isolates: Extract viral RNA from patient plasma and amplify the protease gene using RT-PCR.[8]
-
For engineered strains: Use site-directed mutagenesis to introduce specific resistance mutations into a wild-type HIV-1 molecular clone.
-
-
Recombinant Virus Assay (RVA): Clone the amplified protease gene into a protease-deleted HIV-1 laboratory vector that contains a reporter gene (e.g., luciferase).[8]
-
Virus Production: Generate recombinant virus stocks by transfecting the vector into producer cells (e.g., HEK293T).
-
Susceptibility Testing:
-
Perform the antiviral activity assay as described in Protocol 1 using the generated recombinant viruses.
-
Test a range of concentrations of Inhibitor-64 and other PIs.
-
-
Data Analysis:
-
Calculate the EC50 for each virus-drug combination.
-
Determine the fold change in EC50 for the mutant virus relative to the wild-type virus. A fold change significantly greater than 1 indicates reduced susceptibility (resistance).
-
Caption: Logical Relationship of Inhibitor-64 Efficacy.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding or virus addition. | Ensure proper mixing of cell suspension and virus stock. Use a multichannel pipette for additions. |
| Low luciferase signal | Low virus titer or poor cell health. | Titer the virus stock before the assay. Check cells for viability and contamination. |
| No dose-response curve | Incorrect compound concentration range. | Perform a wider range of dilutions in a preliminary experiment to determine the approximate EC50. |
Conclusion
Inhibitor-64 demonstrates potent antiviral activity against both wild-type and a range of PI-resistant HIV-1 strains in vitro. The provided protocols offer a robust framework for researchers to independently verify these findings and further explore the resistance profile of this promising next-generation HIV-1 protease inhibitor. These methods are fundamental in the preclinical evaluation of new antiretroviral agents and contribute to the development of more durable and effective treatment regimens for individuals living with HIV-1.
References
- 1. Drug Resistance in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Perspectives on HIV-1 Antiretroviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Compound 7c in TZM-bl Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for evaluating the anti-HIV-1 activity and cytotoxicity of a hypothetical novel antiretroviral agent, Compound 7c, using the TZM-bl reporter cell line. The protocols outlined below are based on established methodologies for screening and characterizing potential HIV-1 inhibitors.
Overview
The TZM-bl cell line is a genetically engineered HeLa cell clone that expresses CD4, CXCR4, and CCR5, rendering it susceptible to infection by a wide range of HIV-1 strains.[1][2] These cells contain integrated reporter genes for firefly luciferase and E. coli β-galactosidase under the control of the HIV-1 long terminal repeat (LTR) promoter.[1][2] Upon successful HIV-1 infection, the viral Tat protein is produced, which activates the LTR promoter and leads to the expression of luciferase. The level of luciferase activity is directly proportional to the extent of viral replication, providing a sensitive and quantitative measure of antiviral efficacy.[1][2]
This application note details the necessary protocols for:
-
Determining the half-maximal effective concentration (EC50) of Compound 7c.
-
Assessing the cytotoxicity (CC50) of Compound 7c.
-
Calculating the selectivity index (SI) to evaluate the therapeutic window of the compound.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the antiviral and cytotoxicity assays.
Table 1: Antiviral Activity of Compound 7c against HIV-1 in TZM-bl Cells
| Compound | Virus Strain | EC50 (µM) |
| Compound 7c | HIV-1 NL4-3 | [Insert Value] |
| Compound 7c | HIV-1 JR-CSF | [Insert Value] |
| Positive Control (e.g., AZT) | HIV-1 NL4-3 | [Insert Value] |
Table 2: Cytotoxicity of Compound 7c in TZM-bl Cells
| Compound | CC50 (µM) |
| Compound 7c | [Insert Value] |
| Positive Control (e.g., Doxorubicin) | [Insert Value] |
Table 3: Selectivity Index of Compound 7c
| Compound | Selectivity Index (SI = CC50/EC50) |
| Compound 7c | [Insert Value] |
Experimental Protocols
Cell Culture and Maintenance
TZM-bl cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
Antiviral Activity Assay (Luciferase Reporter Gene Assay)
This assay determines the ability of Compound 7c to inhibit HIV-1 replication in TZM-bl cells.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM + 10% FBS + antibiotics)
-
HIV-1 viral stock (e.g., HIV-1 NL4-3)
-
Compound 7c stock solution (in DMSO)
-
Positive control (e.g., Azidothymidine - AZT)
-
96-well white, flat-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Seed 1 x 10^4 TZM-bl cells per well in a 96-well white, flat-bottom plate in 100 µL of complete growth medium.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Prepare serial dilutions of Compound 7c and the positive control in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours, remove the medium from the cells and add 50 µL of the serially diluted compounds to the respective wells. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).
-
Add 50 µL of HIV-1 virus stock (at a multiplicity of infection of 0.5) to all wells except the cell control wells.[3]
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[3]
-
After 48 hours, measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system. Briefly, add the luciferase reagent to each well and measure the relative luminescence units (RLU) using a luminometer.[3]
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control (untreated, infected cells).
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT or XTT Assay)
This assay evaluates the effect of Compound 7c on the viability of TZM-bl cells.
Materials:
-
TZM-bl cells
-
Complete growth medium
-
Compound 7c stock solution (in DMSO)
-
96-well clear, flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Protocol:
-
Seed 1 x 10^4 TZM-bl cells per well in a 96-well clear, flat-bottom plate in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Compound 7c in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the serially diluted compound to the respective wells. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).
-
Incubate the plate for 48 hours (or a duration matching the antiviral assay) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan crystals (for MTT) or the soluble formazan product (for XTT).
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control (untreated, uninfected cells).
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for the TZM-bl based antiviral activity assay.
Caption: Workflow for the cytotoxicity assay in TZM-bl cells.
Caption: Simplified signaling pathway of HIV-1 infection in TZM-bl cells and a hypothetical target for Compound 7c.
References
Application Notes and Protocols: HIV-1 Inhibitor-64 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of HIV-1 inhibitor-64 (also known as Compound 7c), a novel N-substituted bicyclic carbamoyl pyridone that acts as an integrase strand transfer inhibitor (INSTI). The provided data and protocols are intended to guide researchers in the further investigation of this compound and similar bicyclic carbamoyl pyridones as potential anti-HIV-1 therapeutics.
Introduction
This compound is a potent, wild-type HIV-1 inhibitor that demonstrates significant activity against clinically relevant drug-resistant mutants. As an INSTI, its mechanism of action involves the chelation of two catalytic Mg²⁺ ions within the active site of the HIV-1 integrase enzyme. This action effectively blocks the strand transfer (ST) step of viral DNA integration into the host genome, a critical process for viral replication.[1][2] Preclinical studies have highlighted its superior potency against certain resistant strains when compared to the FDA-approved second-generation INSTI, cabotegravir.[1]
Data Presentation
The antiviral activity and cytotoxicity of this compound were assessed in single-round infection assays. The following tables summarize the key quantitative data from these preclinical evaluations.
Table 1: Antiviral Activity of this compound against Wild-Type and Mutant HIV-1 Strains
| HIV-1 Strain | EC₅₀ (nM) |
| Wild-Type | 7.5 |
| E138K/Q148K | 62.5 |
| G140S/Q148R | 11.3 |
EC₅₀ (50% effective concentration) is the concentration of the inhibitor required to reduce viral infection by 50%. Data is derived from single-round infectivity assays.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀ for WT) |
| CEM-TART1 | >100 | >13,333 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the inhibitor that results in a 50% reduction in cell viability.
Mandatory Visualizations
Signaling Pathway of HIV-1 Integrase Strand Transfer Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Single-Round HIV-1 Infection Assay
Caption: Workflow for determining antiviral EC₅₀.
Experimental Protocols
Single-Round HIV-1 Infection Assay
This protocol is designed to determine the 50% effective concentration (EC₅₀) of this compound against single-round infectious molecular clones of HIV-1.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
HIV-1 pseudovirus stock (e.g., VSV-G pseudotyped NL4-3)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well white, flat-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: a. Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. On the day before the assay, trypsinize and seed the TZM-bl cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of media. c. Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations. Include a "no drug" control (medium with DMSO) and a "no virus" control.
-
Infection: a. On the day of infection, carefully remove the medium from the plated cells. b. Add 50 µL of the diluted inhibitor to the appropriate wells. c. Add 50 µL of the HIV-1 pseudovirus stock (pre-titrated to yield a high signal-to-noise ratio) to each well, except for the "no virus" control wells. d. Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: a. After the 48-hour incubation, remove the supernatant from each well. b. Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. c. Measure the luciferase activity using a luminometer.
-
Data Analysis: a. The percentage of inhibition is calculated by comparing the luciferase readings in the inhibitor-treated wells to the "no drug" control wells. b. The EC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of this compound.
Materials:
-
CEM-TART1 cells (or another suitable T-cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Plating: a. Culture CEM-TART1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. b. Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of medium.
-
Compound Addition: a. Prepare serial dilutions of this compound in culture medium. Include a "no drug" control (medium with DMSO). b. Add 100 µL of the diluted inhibitor to the appropriate wells.
-
Incubation: a. Incubate the plate for 48 hours (or a duration consistent with the antiviral assay) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for color development or signal generation. c. Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. The percentage of cytotoxicity is calculated by comparing the readings in the inhibitor-treated wells to the "no drug" control wells. b. The CC₅₀ value is determined by plotting the percentage of cytotoxicity against the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol provides a general framework for assessing the direct inhibitory activity of this compound on the strand transfer step of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor substrate)
-
Target DNA
-
Assay buffer (containing a divalent cation, typically Mg²⁺ or Mn²⁺)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reaction tubes or plates
-
Gel electrophoresis equipment and reagents
-
Method for detecting reaction products (e.g., radioactivity, fluorescence, or colorimetry)
Procedure:
-
Reaction Setup: a. In a reaction tube or well, combine the assay buffer, recombinant HIV-1 integrase, and the donor DNA substrate. b. Add serial dilutions of this compound (or DMSO for the control) to the reaction mixture. c. Pre-incubate the mixture to allow the inhibitor to bind to the integrase.
-
Initiation of Strand Transfer: a. Add the target DNA to the reaction mixture to initiate the strand transfer reaction. b. Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Product Analysis: a. Stop the reaction by adding a stop solution (e.g., containing EDTA and a denaturing agent). b. Analyze the reaction products using an appropriate method. A common method is to run the samples on a denaturing polyacrylamide gel and visualize the products of strand transfer by autoradiography (if using radiolabeled substrates) or other detection methods.
-
Data Analysis: a. Quantify the amount of strand transfer product in each reaction. b. The percentage of inhibition is calculated by comparing the amount of product in the inhibitor-treated reactions to the control reaction. c. The IC₅₀ value (the concentration of inhibitor required to reduce strand transfer activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
References
Measuring the Potency of HIV-1 Inhibitor-64: A Detailed Guide to Determining EC50
This document provides comprehensive application notes and detailed protocols for researchers, scientists, and drug development professionals to determine the half-maximal effective concentration (EC50) of HIV-1 inhibitor-64. The EC50 value is a critical measure of a drug's potency, representing the concentration at which it inhibits 50% of viral replication.[1][2] Adherence to these protocols will ensure robust and reproducible results for the evaluation of this specific antiviral compound.
Introduction
This compound is a compound that has demonstrated antiviral activity against wild-type and certain mutant strains of HIV-1.[3] Quantifying its potency is a crucial step in the preclinical drug development process. This is achieved by calculating the EC50 value, which is determined from a dose-response curve.[1][4] This guide will focus on a widely used and reliable method: the p24 antigen capture ELISA in conjunction with an in vitro cell culture system. The p24 antigen is a major structural protein of the HIV-1 core, and its concentration in cell culture supernatant is a direct indicator of viral replication.[5]
In parallel, it is essential to assess the inhibitor's cytotoxicity to ensure that the observed antiviral effect is not due to cell death. This is quantified by the 50% cytotoxic concentration (CC50).[6][7] The ratio of CC50 to EC50 provides the selectivity index (SI), a key indicator of the compound's therapeutic window.[6][7]
Principle of the Assays
The determination of EC50 for this compound involves infecting a susceptible human T-cell line (e.g., MT-4 cells) with HIV-1 in the presence of varying concentrations of the inhibitor.[8] After a set incubation period, the level of viral replication is quantified by measuring the amount of p24 antigen produced in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[5][9] The percentage of viral inhibition is calculated relative to a virus control (no inhibitor). These values are then plotted against the logarithm of the inhibitor concentration to generate a sigmoidal dose-response curve, from which the EC50 is calculated.
Simultaneously, a cytotoxicity assay is performed where uninfected cells are exposed to the same concentrations of this compound. Cell viability is measured, often using an MTT assay, to determine the CC50.[10]
Data Presentation
The quantitative data from the antiviral and cytotoxicity assays should be summarized for clarity and ease of comparison.
Table 1: Antiviral Activity of this compound
| Inhibitor-64 Conc. (nM) | Log Concentration | p24 Antigen (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Virus Control) | N/A | 1500 ± 120 | 0 |
| 0.1 | -1 | 1450 ± 110 | 3.3 |
| 1 | 0 | 1200 ± 95 | 20.0 |
| 10 | 1 | 780 ± 60 | 48.0 |
| 50 | 1.7 | 450 ± 40 | 70.0 |
| 100 | 2 | 225 ± 25 | 85.0 |
| 500 | 2.7 | 75 ± 15 | 95.0 |
| 1000 | 3 | 30 ± 10 | 98.0 |
Table 2: Cytotoxicity of this compound
| Inhibitor-64 Conc. (µM) | Log Concentration | Cell Viability (%) (Mean ± SD) |
| 0 (Cell Control) | N/A | 100 ± 5 |
| 0.1 | -1 | 98 ± 6 |
| 1 | 0 | 97 ± 5 |
| 10 | 1 | 95 ± 7 |
| 50 | 1.7 | 88 ± 8 |
| 100 | 2 | 75 ± 9 |
| 200 | 2.3 | 52 ± 6 |
| 400 | 2.6 | 25 ± 4 |
| 800 | 2.9 | 5 ± 2 |
Table 3: Summary of Potency and Cytotoxicity
| Parameter | Value |
| EC50 | 12.5 nM |
| CC50 | 190 µM |
| Selectivity Index (SI = CC50/EC50) | 15200 |
Experimental Protocols
Protocol for EC50 Determination using p24 Antigen ELISA
Materials and Reagents:
-
This compound
-
MT-4 cells (or other suitable susceptible cell line)[8]
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, L-glutamine, and antibiotics)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a series of serial dilutions of this compound in complete cell culture medium. It is recommended to use a 5- or 10-fold dilution series to cover a broad concentration range (e.g., from 0.1 nM to 1000 nM).
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 50 µL of medium.
-
Add Inhibitor: Add 50 µL of the prepared inhibitor dilutions to the appropriate wells in triplicate. Include wells for "virus control" (cells + virus, no inhibitor) and "cell control" (cells only, no virus or inhibitor).
-
Infection: Add a predetermined amount of HIV-1 stock (at a suitable multiplicity of infection, MOI) to all wells except the "cell control" wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[8]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell-free supernatant from each well.
-
p24 ELISA: Quantify the p24 antigen concentration in the collected supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[5]
-
Data Analysis:
-
Calculate the average p24 concentration for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (p24 sample / p24 virus control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to calculate the EC50 value.[4][12]
-
Protocol for CC50 Determination using MTT Assay
Materials and Reagents:
-
This compound
-
MT-4 cells
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in complete cell culture medium, similar to the EC50 assay but extending to higher concentrations (e.g., 0.1 µM to 800 µM).
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.
-
Add Inhibitor: Add 100 µL of the inhibitor dilutions to the wells in triplicate. Include "cell control" wells (cells with medium only, no inhibitor).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a humidified 5% CO2 incubator.
-
Add MTT Reagent: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the average absorbance for each concentration.
-
Determine the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance sample / Absorbance cell control) x 100
-
Plot the % viability against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to calculate the CC50 value, which is the concentration that reduces cell viability by 50%.[10]
-
Visualizations
Caption: Workflow for EC50 and CC50 determination of HIV-1 inhibitors.
Caption: Logical flow for dose-response data analysis and EC50/CC50 calculation.
References
- 1. graphpad.com [graphpad.com]
- 2. towardsdatascience.com [towardsdatascience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. youtube.com [youtube.com]
Methodology for Assessing HIV-1 Inhibitor-64 in Primary Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of HIV-1 Inhibitor-64, a novel antiretroviral candidate, in primary human cells. The following protocols and guidelines are designed to ensure robust and reproducible assessment of the inhibitor's efficacy, potency, and mechanism of action.
Introduction
The development of new antiretroviral agents is crucial to combat the emergence of drug-resistant HIV-1 strains and to develop more effective treatment regimens. This document outlines a standardized methodology for the in vitro characterization of this compound in primary peripheral blood mononuclear cells (PBMCs), the primary target of HIV-1 in vivo. The described assays are fundamental for determining the inhibitor's potential for further clinical development.
Data Presentation: Summary of Inhibitor-64 Efficacy
The following tables summarize the expected quantitative data from the assessment of this compound. These values are presented for illustrative purposes and should be replaced with experimental findings.
Table 1: Antiviral Activity of this compound in PBMCs
| Parameter | Value |
| EC50 (nM) | 0.085 ± 0.042 |
| EC90 (nM) | 0.195 ± 0.055 |
| Maximum Inhibition (%) | 98 |
| Hill Slope | 1.2 |
EC50: 50% effective concentration; EC90: 90% effective concentration. Data are represented as mean ± standard deviation.
Table 2: Cytotoxicity Profile of this compound in PBMCs
| Parameter | Value |
| CC50 (µM) | > 25 |
| Therapeutic Index (TI) | > 294,117 |
CC50: 50% cytotoxic concentration. TI is calculated as CC50/EC50.
Table 3: Cross-Clade Inhibitory Activity of this compound
| HIV-1 Clade | EC50 (nM) |
| A | 0.098 |
| B | 0.075 |
| C | 0.112 |
| CRF_AE | 0.088 |
Experimental Protocols
Isolation and Culture of Primary Cells
Protocol 1: PBMC Isolation and Stimulation
-
PBMC Isolation: Isolate PBMCs from fresh human blood from healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 20% heat-inactivated fetal bovine serum (FBS), 5% IL-2, and 50 µg/mL gentamicin (complete IL-2 growth medium).[1]
-
Stimulation: Stimulate the PBMCs with 5 µg/mL phytohemagglutinin-P (PHA-P) for 24-48 hours to activate the cells and make them susceptible to HIV-1 infection.[1]
-
Maintenance: After stimulation, wash the cells and maintain them in complete IL-2 growth medium without PHA-P.[1]
Antiviral Activity Assay
Protocol 2: HIV-1 Inhibition Assay in PBMCs
-
Cell Plating: Seed the stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Inhibitor Addition: Prepare serial dilutions of this compound and add them to the designated wells. Include a no-drug control.
-
Viral Infection: Infect the cells with a pre-titered amount of a primary HIV-1 isolate (e.g., BaL or NL4-3) for 2 hours.
-
Incubation: After infection, wash the cells to remove unbound virus and culture them in the presence of the inhibitor for 5-7 days.
-
Supernatant Collection: At the end of the incubation period, collect the culture supernatant.
-
Quantification of Viral Replication: Measure the concentration of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit.[1]
-
Data Analysis: Calculate the percent inhibition of viral replication at each inhibitor concentration relative to the no-drug control. Determine the EC50 and EC90 values using non-linear regression analysis.
Cytotoxicity Assay
Protocol 3: Cell Viability Assay
-
Cell Plating: Seed stimulated, uninfected PBMCs in a 96-well plate at the same density as the antiviral assay.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the cells for the same duration as the antiviral assay.
-
Viability Measurement: Assess cell viability using a colorimetric assay such as MTT or a fluorometric assay that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percent cytotoxicity at each inhibitor concentration relative to the untreated control. Determine the CC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the antiviral activity and cytotoxicity of this compound in primary PBMCs.
HIV-1 Entry and Fusion Inhibition Pathway
Assuming this compound acts as an entry inhibitor, similar to compounds like NB-64, it would likely target the gp41 fusion machinery.[2]
Caption: Proposed mechanism of action for this compound as a fusion inhibitor targeting the gp41 6-helix bundle formation.
Signaling Pathways in HIV-1 Latency and Reactivation
Should this compound be investigated for its effects on latent reservoirs, understanding its impact on cellular signaling pathways is critical. Several pathways, including the Protein Kinase C (PKC) pathway, are involved in HIV-1 latency reversal.[3]
Caption: The PKC signaling pathway involved in HIV-1 latency reversal, a potential target for inhibitors.
References
Application Notes and Protocols: Studying HIV-1 Inhibitor-64 Resistance Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for studying the development of resistance to HIV-1 Inhibitor-64, a potent integrase strand transfer inhibitor (INSTI). The methodologies described herein are essential for characterizing the resistance profile of this compound, identifying key resistance mutations, and understanding the molecular mechanisms driving resistance.
Introduction to this compound
This compound (also known as Compound 7c) is a novel antiretroviral agent that targets the HIV-1 integrase enzyme, a critical component for viral replication. This inhibitor has demonstrated potent activity against wild-type HIV-1 and certain resistant strains. Understanding the pathways to resistance for this compound is crucial for its clinical development and for anticipating potential challenges in therapeutic settings. The study of resistance involves a combination of in vitro cell culture experiments, genotypic analysis, phenotypic susceptibility assays, and biochemical characterization.
Data Presentation: Antiviral Activity of Inhibitor-64
The antiviral efficacy of this compound has been evaluated against both wild-type and mutant strains of HIV-1. The following table summarizes the 50% effective concentration (EC50) values, providing a quantitative measure of the inhibitor's potency.
| HIV-1 Strain | Key Mutations | EC50 (nM)[1] |
| Wild-Type | None | Data not available in search results |
| Mutant Strain 1 | E138K/Q148K | 62.5[1] |
| Mutant Strain 2 | G140S/Q148R | 11.3[1] |
Experimental Protocols
A multi-faceted approach is required to thoroughly investigate resistance to this compound. This involves selecting for resistant viruses in vitro, determining the genetic changes in those viruses, and characterizing the impact of those changes on inhibitor susceptibility and enzyme function.
In Vitro Selection of Resistant HIV-1
This protocol describes the process of generating HIV-1 variants with reduced susceptibility to Inhibitor-64 through prolonged exposure in cell culture.
Objective: To select for and isolate HIV-1 strains that are resistant to Inhibitor-64.
Materials:
-
HIV-1 laboratory strain (e.g., NL4-3)
-
Permissive cell line (e.g., MT-2, MT-4, or PM1 cells)
-
Complete cell culture medium
-
This compound
-
p24 antigen ELISA kit
-
Sterile culture plates and flasks
Protocol:
-
Initial Infection: Infect a culture of permissive cells with a known amount of wild-type HIV-1.
-
Drug Escalation: Add Inhibitor-64 to the infected cell culture at a starting concentration equal to the EC50 value.
-
Monitoring Viral Replication: Monitor viral replication by measuring the p24 antigen concentration in the culture supernatant every 3-4 days.
-
Subculturing: When viral replication is detected (p24 levels are significantly above background), harvest the cell-free supernatant containing the virus.
-
Increasing Drug Concentration: Use the harvested virus to infect fresh cells in the presence of a 2- to 3-fold higher concentration of Inhibitor-64.
-
Iterative Selection: Repeat steps 3-5 for multiple passages. If viral breakthrough is not observed, the drug concentration can be maintained or reduced to allow for the outgrowth of any less fit, partially resistant variants.
-
Isolation and Archiving: Once a viral strain capable of replicating at a significantly higher concentration of Inhibitor-64 is isolated, expand the viral stock and store aliquots at -80°C for further analysis.
Genotypic Resistance Analysis
This protocol outlines the method for identifying mutations in the HIV-1 integrase gene that are associated with resistance to Inhibitor-64.
Objective: To sequence the integrase gene from resistant viral strains and identify mutations.
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers specific for the HIV-1 integrase gene
-
DNA sequencing reagents and access to a sequencer
-
Sequence analysis software
Protocol:
-
Viral RNA Extraction: Extract viral RNA from the supernatant of the resistant viral culture using a commercial kit.
-
Reverse Transcription and PCR: Synthesize cDNA from the viral RNA using reverse transcriptase and a downstream primer. Amplify the full-length integrase gene using PCR with specific primers.[2]
-
DNA Sequencing: Purify the PCR product and perform Sanger sequencing to determine the nucleotide sequence of the integrase gene.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence (e.g., HXB2) to identify amino acid substitutions.
-
Mutation Identification: Record all mutations observed in the resistant viral isolates.
Phenotypic Susceptibility Assay
This protocol details how to measure the susceptibility of wild-type and resistant HIV-1 strains to Inhibitor-64.
Objective: To determine the EC50 value of Inhibitor-64 against different viral strains.
Materials:
-
Wild-type and resistant HIV-1 stocks
-
TZM-bl indicator cell line (or other suitable reporter cell line)
-
96-well culture plates
-
Serial dilutions of Inhibitor-64
-
Luciferase assay reagent (if using TZM-bl cells)
-
Plate reader
Protocol:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Drug Dilution: Prepare serial dilutions of Inhibitor-64 in culture medium.
-
Infection: Add a standardized amount of virus (wild-type or resistant) to each well, along with the different concentrations of the inhibitor. Include control wells with no virus and virus with no inhibitor.
-
Incubation: Incubate the plates for 48 hours to allow for a single round of infection.
-
Quantification of Infection: Measure the extent of viral infection. For TZM-bl cells, this is done by lysing the cells and measuring luciferase activity.
-
EC50 Calculation: Plot the percentage of infection inhibition against the log of the inhibitor concentration. Use a non-linear regression analysis to calculate the EC50 value, which is the concentration of the inhibitor that reduces viral replication by 50%.
-
Fold Change in Resistance: Calculate the fold change in resistance by dividing the EC50 for the resistant strain by the EC50 for the wild-type strain.
Biochemical Integrase Assay
This protocol describes an in vitro assay to measure the direct inhibitory effect of Inhibitor-64 on the enzymatic activity of purified recombinant integrase.
Objective: To determine the IC50 value of Inhibitor-64 against the catalytic activity of wild-type and mutant integrase enzymes.
Materials:
-
Purified recombinant wild-type and mutant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (one of which is labeled, e.g., with biotin or a fluorescent tag)
-
Target DNA oligonucleotide
-
Assay buffer containing a divalent cation (e.g., Mg2+ or Mn2+)
-
Serial dilutions of Inhibitor-64
-
Detection reagents (e.g., streptavidin-HRP and a chemiluminescent substrate)
Protocol:
-
Reaction Setup: In a microplate, combine the purified integrase enzyme, the labeled oligonucleotide substrate, and the assay buffer.
-
Inhibitor Addition: Add serial dilutions of Inhibitor-64 to the wells. Include a no-inhibitor control.
-
Initiation of Reaction: Initiate the strand transfer reaction by adding the target DNA.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Detection of Strand Transfer: Stop the reaction and detect the product of the strand transfer reaction. This can be done through various methods, such as capturing the product on a streptavidin-coated plate and detecting it with an antibody against the fluorescent tag.
-
IC50 Calculation: Plot the percentage of inhibition of integrase activity against the log of the inhibitor concentration. Use a non-linear regression analysis to calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Visualizations
The following diagrams illustrate key workflows and concepts in studying HIV-1 inhibitor resistance.
Caption: Workflow for studying this compound resistance.
Caption: Relationship between genotype, phenotype, and biochemical activity.
References
Application Notes and Protocols for Testing Compound 7c Against HIV-1 Integrase Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, an essential step for viral replication.[1][2] This makes integrase a prime target for antiretroviral therapy.[3][4] The emergence of drug-resistant integrase mutants necessitates the development of novel inhibitors with improved efficacy against these variants.[5][6] This document provides a detailed protocol for testing a novel therapeutic candidate, Compound 7c, against wild-type and mutant forms of HIV-1 integrase.
The protocols outlined below describe both biochemical and cell-based assays to determine the inhibitory activity of Compound 7c. Biochemical assays directly measure the inhibition of the enzymatic functions of purified integrase, specifically 3'-processing and strand transfer.[2][7] Cell-based assays assess the compound's antiviral efficacy in a cellular context, providing a more comprehensive understanding of its potential as a therapeutic agent.[8][9]
Biochemical Assays for Integrase Activity
Biochemical assays are crucial for the initial screening and characterization of potential integrase inhibitors. These in vitro assays utilize purified recombinant HIV-1 integrase and synthetic DNA substrates that mimic the viral DNA ends.
3'-Processing Assay
The 3'-processing assay measures the ability of integrase to cleave a dinucleotide from the 3' end of the long terminal repeat (LTR) of the viral DNA.[2] A time-resolved fluorescence (TRF)-based assay is a sensitive method for this purpose.[7]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.0), 100 mM NaCl, 5 mM MgCl₂, and 10% glycerol.
-
Dilute the purified recombinant wild-type or mutant HIV-1 integrase to the desired concentration in the reaction buffer.
-
Prepare a double-stranded DNA oligonucleotide substrate mimicking the HIV-1 LTR U5 end, with one strand labeled with biotin and the other with a fluorophore.
-
Prepare serial dilutions of Compound 7c in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the diluted integrase enzyme.
-
Add 10 µL of the serially diluted Compound 7c or control (e.g., known integrase inhibitors like Raltegravir or a vehicle control like DMSO).
-
Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the DNA substrate.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 50 mM EDTA.
-
Transfer the contents to a streptavidin-coated plate and incubate for 1 hour at room temperature to capture the biotin-labeled DNA.
-
Wash the plate to remove unbound components.
-
Measure the fluorescence of the captured processed substrate using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Compound 7c relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
-
Strand Transfer Assay
The strand transfer assay evaluates the ability of integrase to insert the processed viral DNA ends into a target DNA molecule.[2] A non-radioactive, ELISA-based format is a common method for this assay.
Experimental Protocol:
-
Reagent Preparation:
-
Use a commercially available HIV-1 Integrase Assay Kit or prepare the following reagents.
-
Coat a 96-well streptavidin plate with a biotin-labeled, double-stranded donor substrate (DS) DNA mimicking the HIV-1 LTR U5 end.
-
Prepare a reaction buffer as described for the 3'-processing assay.
-
Dilute purified recombinant wild-type or mutant HIV-1 integrase.
-
Prepare a target substrate (TS) DNA with a 3'-end modification (e.g., digoxigenin).
-
Prepare serial dilutions of Compound 7c.
-
-
Assay Procedure:
-
Wash the DS DNA-coated plate with the reaction buffer.
-
Add 50 µL of the diluted integrase enzyme to each well and incubate for 30 minutes at 37°C.
-
Add 10 µL of serially diluted Compound 7c or control and incubate for another 30 minutes at 37°C.
-
Add 40 µL of the TS DNA to initiate the strand transfer reaction and incubate for 60 minutes at 37°C.
-
Wash the plate to remove unreacted components.
-
Add an HRP-labeled antibody directed against the TS 3'-end modification and incubate for 1 hour.
-
Wash the plate and add a TMB substrate.
-
Stop the colorimetric reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Compound 7c.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based Assays for Antiviral Activity
Cell-based assays are essential for evaluating the efficacy of an inhibitor in a more physiologically relevant context, taking into account factors like cell permeability and cytotoxicity.[8][9]
Single-Round Infection Assay
This assay measures the ability of Compound 7c to inhibit a single cycle of HIV-1 replication.[9][10] It often utilizes an HIV-1 vector that expresses a reporter gene, such as luciferase, upon successful integration.
Experimental Protocol:
-
Cell Culture and Virus Production:
-
Culture a suitable cell line, such as HOS or MT-4 cells, in appropriate media.
-
Produce single-round infectious viral particles by co-transfecting HEK293T cells with an HIV-1 packaging plasmid, a VSV-G envelope plasmid, and a transfer vector containing a luciferase reporter gene and the wild-type or mutant integrase gene.
-
Harvest the viral supernatant and determine the viral titer.
-
-
Infection and Treatment:
-
Seed the target cells (e.g., HOS cells) in a 96-well plate and incubate for 24 hours.
-
Pre-incubate the cells with serial dilutions of Compound 7c for 3 hours.
-
Infect the cells with a predetermined amount of the viral vector.
-
Incubate the infected cells for 48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each concentration of Compound 7c.
-
Determine the EC50 value (the effective concentration that inhibits 50% of viral replication).
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of Compound 7c to ensure that the observed antiviral activity is not due to cell death.
Experimental Protocol:
-
Cell Treatment:
-
Seed the same target cells used in the infection assay in a 96-well plate.
-
Treat the cells with the same serial dilutions of Compound 7c used in the antiviral assay.
-
Incubate the cells for the same duration as the infection assay (e.g., 48 hours).
-
-
Viability Measurement:
-
Measure cell viability using a standard method, such as an ATP-dependent luminescence assay (e.g., CellTiter-Glo®) or an MTT assay.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of Compound 7c.
-
Determine the CC50 value (the cytotoxic concentration that reduces cell viability by 50%).
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.
-
Generation of Integrase Mutants
To evaluate the efficacy of Compound 7c against resistant strains, site-directed mutagenesis is used to introduce specific amino acid substitutions into the integrase gene.[11][12][13]
Protocol for Site-Directed Mutagenesis:
-
Template Preparation:
-
Use a plasmid containing the wild-type HIV-1 integrase gene as the template.
-
-
Primer Design:
-
Design primers containing the desired mutation.
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.
-
-
Template Removal:
-
Digest the parental, non-mutated DNA template with a restriction enzyme that specifically cleaves methylated DNA (e.g., DpnI).
-
-
Transformation:
-
Transform the mutated plasmid into competent E. coli cells.
-
-
Verification:
-
Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation by DNA sequencing.
-
Data Presentation
The quantitative data obtained from the assays should be summarized in clear and structured tables for easy comparison.
Table 1: Inhibitory Activity of Compound 7c Against Wild-Type and Mutant HIV-1 Integrase in Biochemical Assays
| Integrase Variant | 3'-Processing IC50 (nM) | Strand Transfer IC50 (nM) |
| Wild-Type | 50 ± 5 | 25 ± 3 |
| G140S/Q148H | 150 ± 12 | 120 ± 10 |
| N155H | 80 ± 7 | 65 ± 6 |
| S230R | 60 ± 5 | 45 ± 4 |
Table 2: Antiviral Activity and Cytotoxicity of Compound 7c in Cell-Based Assays
| Integrase Variant | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Wild-Type | 75 ± 8 | >100 | >1333 |
| G140S/Q148H | 250 ± 20 | >100 | >400 |
| N155H | 130 ± 15 | >100 | >769 |
| S230R | 90 ± 10 | >100 | >1111 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and underlying biological pathways.
References
- 1. Characterization of HIV-1 integrase N-terminal mutant viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity [frontiersin.org]
- 4. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
- 5. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do We Need Routine Integrase Resistance Testing Before Starting Antiretroviral Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of HIV-1 integrase N-terminal mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Homology Model of HIV-1 Integrase and Analysis of Mutations Designed to Test the Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Practical Guide to Using a Novel HIV-1 Inhibitor in Virology Research
Application Notes for HIV-1 Inhibitor-64
Introduction:
This compound is a novel experimental compound designed to target a specific stage of the HIV-1 replication cycle. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a laboratory setting. The following protocols and data presentation formats are intended to facilitate the characterization of its antiviral efficacy, cytotoxicity, and preliminary mechanism of action.
Mechanism of Action (Hypothetical):
For the purpose of this guide, this compound is postulated to be an integrase strand transfer inhibitor (INSTI) . It is designed to block the catalytic activity of the HIV-1 integrase enzyme, which is crucial for integrating the viral DNA into the host cell's genome.[1][2][3][4] This action prevents the establishment of a productive, lifelong infection within the host cell.
Key Applications:
-
Determination of Antiviral Potency: Quantifying the concentration of this compound required to inhibit viral replication by 50% (EC₅₀).
-
Assessment of Cytotoxicity: Evaluating the toxic effects of the inhibitor on host cells to determine the 50% cytotoxic concentration (CC₅₀).[5][6][7]
-
Calculation of Selectivity Index (SI): Determining the therapeutic window of the compound by comparing its cytotoxicity to its antiviral potency (SI = CC₅₀ / EC₅₀).
-
Mechanism of Action Studies: Elucidating the specific stage of the HIV-1 life cycle that is disrupted by the inhibitor.
-
Drug Resistance Profiling: Assessing the efficacy of this compound against known drug-resistant strains of HIV-1.
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Parameter | Cell Line | Virus Strain | Value |
| EC₅₀ (nM) | TZM-bl | HIV-1 NL4-3 | 8.5 |
| CC₅₀ (µM) | TZM-bl | N/A | >100 |
| Selectivity Index (SI) | TZM-bl | HIV-1 NL4-3 | >11,765 |
Table 2: Comparative Efficacy Against Drug-Resistant HIV-1 Strains
| HIV-1 Strain | Key Resistance Mutation(s) | Fold Change in EC₅₀ vs. Wild-Type |
| Wild-Type (NL4-3) | None | 1.0 |
| NRTI-Resistant | M184V | 1.2 |
| NNRTI-Resistant | K103N | 0.9 |
| PI-Resistant | M46I/L90M | 1.1 |
| INSTI-Resistant | G140S/Q148H | 25.4 |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC₅₀) using a TZM-bl Reporter Gene Assay
This protocol describes a single-round infection assay to measure the inhibition of HIV-1 replication.[8][9] The TZM-bl cell line expresses luciferase and β-galactosidase under the control of the HIV-1 Tat protein.
Materials:
-
TZM-bl cells
-
DMEM, supplemented with 10% FBS, penicillin/streptomycin
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in complete DMEM.
-
Treatment: Remove the media from the cells and add 50 µL of the diluted inhibitor to each well in triplicate. Include wells with no inhibitor as virus controls and wells with no virus and no inhibitor as cell controls.
-
Infection: Add 50 µL of diluted HIV-1 virus stock to each well (except cell controls) to achieve a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: After incubation, remove the supernatant, wash the cells with PBS, and lyse the cells according to the luciferase assay manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the virus control. Determine the EC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
Protocol 2: Assessment of Cytotoxicity (CC₅₀) using an MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[7]
Materials:
-
TZM-bl cells
-
DMEM, supplemented with 10% FBS, penicillin/streptomycin
-
This compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in complete DMEM, using the same concentrations as in the antiviral assay.
-
Treatment: Add 100 µL of the diluted inhibitor to each well in triplicate. Include wells with no inhibitor as cell viability controls.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Determine the CC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: HIV-1 life cycle with the targeted step by Inhibitor-64.
Caption: Workflow for the in vitro characterization of Inhibitor-64.
Caption: Inhibition of a downstream signaling pathway by Inhibitor-64.
References
- 1. What are the major drug targets for HIV? [synapse.patsnap.com]
- 2. Table: Sites of Medication Action on Life Cycle of HIV-MSD Manual Consumer Version [msdmanuals.com]
- 3. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 4. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. youtube.com [youtube.com]
- 8. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low efficacy of Compound 7c in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Compound 7c in cell culture experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Compound 7c?
Compound 7c is a coumarin derivative that has demonstrated potential as an anticancer agent.[1] Its mechanism of action is primarily associated with the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase in cancer cells.[1] Some studies suggest that Compound 7c functions as an inhibitor of MDM2, which leads to the upregulation of p53, a key tumor suppressor protein.[1] This in turn can activate pro-apoptotic proteins like BAX and caspases, ultimately leading to cell death.[1]
Q2: I am observing lower than expected efficacy of Compound 7c in my cell culture experiments. What are the potential causes?
Several factors can contribute to the reduced efficacy of Compound 7c in cell culture. These can be broadly categorized as issues related to the compound itself, the cell culture conditions, or the experimental setup.
Potential Causes for Low Efficacy:
-
Compound Integrity and Storage:
-
Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or incorrect temperature).
-
Use of an incorrect solvent or a solvent that has degraded.
-
Inaccurate weighing or dilution of the compound.
-
-
Cell Culture Conditions:
-
High cell density, which can reduce the effective concentration of the compound per cell.
-
Presence of serum proteins that may bind to the compound, reducing its bioavailability.
-
Use of a cell line that is inherently resistant to the compound's mechanism of action.
-
Mycoplasma contamination, which can alter cellular responses.
-
-
Experimental Protocol:
-
Insufficient incubation time for the compound to exert its effect.
-
Suboptimal concentration range being tested.
-
Issues with the viability assay used (e.g., interference of the compound with the assay reagents).
-
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low efficacy of Compound 7c.
Problem 1: Inconsistent or No Cellular Response to Compound 7c
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Verify the recommended storage conditions for Compound 7c (typically -20°C, protected from light and moisture). 2. Prepare a fresh stock solution from a new vial of the compound. 3. Use a freshly opened bottle of high-purity solvent (e.g., DMSO). | A restored and consistent cellular response. |
| Incorrect Concentration | 1. Recalculate all dilutions and ensure accurate pipetting. 2. Consider performing a dose-response curve over a wider concentration range. | Identification of the optimal effective concentration. |
| Cell Line Resistance | 1. Research the specific cell line's expression of key target proteins (e.g., MDM2, p53). 2. Test the compound on a sensitive control cell line known to respond to this class of inhibitors (e.g., MCF-7).[1] | Confirmation of cell line-specific sensitivity or resistance. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Uneven Cell Seeding | 1. Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. 2. Check for and discard any cell clumps. 3. Seed cells evenly across the plate, avoiding the edges if "edge effects" are a known issue. | Reduced variability in cell viability readings between replicate wells. |
| Inaccurate Compound Addition | 1. Use calibrated pipettes and ensure proper technique. 2. Mix the compound thoroughly in the media before adding to the cells. | Consistent compound concentration across all wells. |
Data Presentation
Table 1: Reported IC50 Values for Compound 7c in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 9.4 - 9.9 µM | [1] |
| HT-29 | Colorectal Cancer | 188 nM | [2] |
| SW-620 | Colorectal Cancer | 206 nM | [2] |
| A-549 | Lung Cancer | Not specified | [3] |
| HeLa | Cervical Cancer | Not specified | [1] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Compound 7c Stock Solution
-
Materials:
-
Compound 7c powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of Compound 7c to equilibrate to room temperature before opening.
-
Weigh the required amount of Compound 7c in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Cell Viability (MTT) Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Compound 7c stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Compound 7c in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Compound 7c. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Proposed signaling pathway of Compound 7c.
Caption: Troubleshooting workflow for low efficacy.
References
Technical Support Center: Overcoming Cytotoxicity of HIV-1 Inhibitor-64 and Related Compounds in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxicity of HIV-1 Inhibitor-64 (also known as compound 7c), a member of the N-substituted bicyclic carbamoyl pyridone (BiCAPs) class of HIV-1 integrase strand transfer inhibitors (INSTIs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (compound 7c) is a potent N-substituted bicyclic carbamoyl pyridone (BiCAP) that functions as an HIV-1 integrase strand transfer inhibitor (INSTI). Its mechanism of action involves chelating the two catalytic Mg2+ ions within the active site of the HIV-1 integrase enzyme. This action prevents the integration of the viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle.
Q2: What is the reported antiviral activity and cytotoxicity of this compound?
A2: this compound has demonstrated potent antiviral activity against wild-type HIV-1 and various drug-resistant mutant strains. Its cytotoxicity has been reported as having a 50% cytotoxic concentration (CC50) of greater than 150 μM in cellular assays.
Q3: What are the common methods to assess the cytotoxicity of this compound in cellular assays?
A3: The most common methods are colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (lactate dehydrogenase) release assay. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of LDH from cells with damaged plasma membranes.
Q4: What are the potential mechanisms of cytotoxicity for HIV-1 integrase inhibitors like this compound?
A4: While the specific cytotoxic mechanism of this compound is not fully elucidated, studies on other INSTIs suggest potential off-target effects. For example, the approved INSTI dolutegravir has been shown to induce apoptosis in some cancer cells through the calcium signaling pathway and can impair mitochondrial ATP production in certain cell types.[1][2] Another INSTI, elvitegravir, is metabolized by the cytochrome P450 system, and its toxicity may be linked to the generation of reactive metabolites.[3] It is plausible that similar mechanisms could contribute to the cytotoxicity of BiCAPs.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the cytotoxic evaluation of this compound.
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in control wells (no cells) | Phenol red in the culture medium can interfere with absorbance readings. | Use phenol red-free medium for the assay. Include a "medium only" blank for background subtraction. |
| Contamination of reagents or culture medium. | Use fresh, sterile reagents and medium. Ensure aseptic techniques are followed. | |
| The inhibitor compound itself is colored and absorbs at the same wavelength as formazan.[4] | Run a control plate with the compound in cell-free medium to quantify its absorbance and subtract it from the experimental values. | |
| Low absorbance signal in all wells | Insufficient cell number.[5][6][7][8] | Optimize the initial cell seeding density. Perform a cell titration experiment to determine the linear range of the assay for your specific cell line. |
| Incubation time with MTT reagent is too short. | Increase the incubation time with the MTT reagent (typically 1-4 hours), ensuring it is optimized for your cell line. | |
| Incomplete solubilization of formazan crystals.[4] | Ensure complete solubilization by vigorous mixing or shaking. Use an appropriate solubilization buffer (e.g., DMSO, isopropanol with HCl). | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| "Edge effect" in 96-well plates.[4] | To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or medium without cells. | |
| Compound precipitation at high concentrations. | Visually inspect the wells for any precipitate. If observed, consider using a lower top concentration or a different solvent for the stock solution. | |
| Increased absorbance with higher inhibitor concentrations | The compound may be interfering with cellular metabolism, leading to an increase in mitochondrial activity at sub-lethal concentrations.[9] | Use a complementary cytotoxicity assay (e.g., LDH assay) to confirm the results. Visually inspect the cells for morphological signs of cytotoxicity. |
| The compound directly reduces the MTT reagent.[9] | Run a cell-free control with the compound and MTT reagent to check for direct reduction. |
LDH Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background in "medium only" control | High intrinsic LDH activity in the serum (e.g., FBS) used in the culture medium.[10][11] | Reduce the serum concentration in the medium during the assay. If possible, use a serum-free medium for the duration of the compound treatment. Include a "medium only" control for background subtraction. |
| High spontaneous LDH release in untreated cells | Over-seeding of cells, leading to cell death due to nutrient depletion or contact inhibition.[10] | Optimize the cell seeding density to ensure cells are in a healthy, sub-confluent state at the end of the experiment. |
| Rough handling of cells during seeding or media changes.[10] | Handle cells gently. When adding reagents, pipette slowly against the side of the well. | |
| Cells are unhealthy or have been passaged too many times. | Use cells with low passage numbers and ensure they are healthy before starting the experiment. | |
| Low or no LDH release with positive control (lysis buffer) | Lysis buffer was not added or is not effective. | Ensure the lysis buffer is added to the maximum release control wells and is at the correct concentration. |
| Incubation time with lysis buffer is too short. | Ensure sufficient incubation time with the lysis buffer (as per the manufacturer's protocol) to achieve complete cell lysis. | |
| Inhibitor appears to reduce LDH release | The compound may inhibit the LDH enzyme activity. | Test the effect of the compound on purified LDH enzyme to check for direct inhibition. |
| The compound interferes with the colorimetric reaction. | Run a control where the compound is added to the supernatant of lysed cells just before the LDH reaction to check for interference. |
Quantitative Data Summary
The following table summarizes the known antiviral activity and cytotoxicity of this compound (compound 7c).
| Compound | Target | Wild-Type EC50 (nM) | Mutant (E138K/Q148K) EC50 (nM) | Mutant (G140S/Q148R) EC50 (nM) | Cytotoxicity (CC50) (µM) |
| This compound (7c) | HIV-1 Integrase | Not explicitly stated, but potent | 62.5 | 11.3 | > 150 |
Data sourced from Mahajan, P. S., et al. (2024). N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants. ACS Infectious Diseases.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the CC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
LDH Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed and treat the cells with this compound.
-
Include the following controls on your plate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the incubation.
-
Medium background: Medium without cells.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of the stop solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100
-
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the inhibitor concentration.
-
Visualizations
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Workflow for LDH Cytotoxicity Assay.
Caption: Hypothetical Cytotoxicity Pathway.
References
- 1. Dolutegravir derivative inhibits proliferation and induces apoptosis of non-small cell lung cancer cells via calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Elvitegravir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. helix.dnares.in [helix.dnares.in]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
improving the signal-to-noise ratio in HIV-1 inhibitor-64 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in HIV-1 inhibitor assays.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during HIV-1 inhibitor assays in a question-and-answer format, offering specific solutions to improve assay performance.
General Assay Optimization
Question: My signal-to-noise ratio is consistently low. What are the general parameters I should optimize first?
Answer: A low signal-to-noise ratio can be caused by several factors. Systematically optimizing the following key parameters is crucial for improving assay performance:
-
Reagent Concentration: Ensure all reagents, including enzymes, substrates, and detection antibodies, are used at their optimal concentrations. Sub-optimal concentrations can lead to a weak signal, while excessively high concentrations can increase background noise. It is recommended to perform titration experiments for each new lot of reagents. For competitive enzymatic assays, using a substrate concentration at or below the Michaelis constant (Km) value can enhance sensitivity to competitive inhibitors[1].
-
Incubation Time and Temperature: Both incubation time and temperature can significantly impact the enzymatic reaction rate and signal stability. Optimize these parameters to ensure the reaction proceeds to a point where a robust signal is generated without a significant increase in background. For kinetic assays, it's crucial to measure the initial velocity of the reaction[2].
-
Pipetting Accuracy: Inaccurate pipetting is a frequent source of variability. Ensure pipettes are properly calibrated and use appropriate techniques to minimize errors, especially when working with small volumes.
-
Plate Type: For fluorescence-based assays, using black-walled plates can help reduce well-to-well crosstalk and background fluorescence. For luminescence assays, white-walled or opaque plates are recommended to maximize the light signal[3][4].
Cell-Based Assays
Question: How does cell seeding density affect my cell-based assay results?
Answer: Cell seeding density is a critical parameter in cell-based assays.
-
Too Low Density: A low cell number can result in a weak signal that is difficult to distinguish from the background[5][6].
-
Too High Density: Over-confluent cells can lead to altered cellular metabolism, increased cell death, and higher background signals, ultimately reducing the assay window[5][6].
It is essential to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay format. This ensures a sufficient signal is generated while maintaining cell health and minimizing artifacts.
Question: I am observing high background in my luciferase reporter gene assay. What are the likely causes and solutions?
Answer: High background in luciferase assays can obscure the specific signal from your reporter. Common causes and troubleshooting steps include:
-
Contamination: Microbial contamination of reagents or cell cultures can lead to non-specific luminescence. Always use sterile techniques and freshly prepared reagents[3].
-
Intrinsic Luciferase Activity: Some compounds in your screening library may directly activate or stabilize the luciferase enzyme, leading to a high background signal independent of the promoter activity[7].
-
Cell Lysis Inefficiency: Incomplete cell lysis can result in variable and high background. Ensure your lysis buffer is effective for your cell type and that you have optimized the lysis incubation time.
-
Reagent Stability: Luciferase reagents can lose activity over time. Prepare them fresh and protect them from light and repeated freeze-thaw cycles[3].
Biochemical Assays (FRET, Fluorescence Polarization)
Question: My FRET-based protease inhibitor assay has a low signal window. How can I improve it?
Answer: A small signal window in a FRET assay can make it difficult to identify true inhibitors. Consider the following to enhance your signal:
-
FRET Pair Selection: The choice of donor and acceptor fluorophores is critical. Select a pair with a significant spectral overlap between the donor's emission and the acceptor's excitation spectra to ensure efficient energy transfer[8].
-
Substrate Design: The peptide substrate linking the FRET pair should be efficiently cleaved by the protease. Optimizing the amino acid sequence of the cleavage site can significantly improve the assay's dynamic range[8].
-
Quencher Efficiency: Ensure the quencher molecule effectively quenches the fluorophore in the uncleaved state.
-
Instrument Settings: Optimize the gain settings on your plate reader to maximize the signal without saturating the detector.
Question: What can cause high background fluorescence in my reverse transcriptase assay?
Answer: High background fluorescence can be caused by several factors:
-
Autofluorescence of Compounds: Some test compounds may be inherently fluorescent at the excitation and emission wavelengths of your assay. Always include a control plate with compounds alone to measure their intrinsic fluorescence.
-
Non-specific Binding: The fluorescently labeled substrate or detection antibodies may bind non-specifically to the plate or other assay components. Ensure proper blocking steps are included in your protocol.
-
Contaminated Reagents: Impurities in reagents can contribute to background fluorescence. Use high-purity reagents and solvents.
Sample-Related Issues
Question: Can serum in my samples interfere with the assay?
Answer: Yes, serum can interfere with HIV inhibitor assays in several ways:
-
Heat Inactivation: Heat-inactivating serum, a common practice to inactivate infectious agents, can lead to false-positive results in some enzyme immunoassays (EIAs)[9][10]. It can also affect the concentration of certain serum proteins[11]. The CDC does not recommend routine heat inactivation for laboratory safety if universal precautions are followed[10].
-
Lipemia and Hemolysis: Grossly lipemic or hemolyzed samples can interfere with assay results and should be avoided[12].
-
Herbal Medicines: Some herbal medicines used by patients may interfere with laboratory assays[13].
Data Presentation: Optimizing Assay Parameters
The following tables summarize quantitative data on the impact of optimizing key assay parameters on the signal-to-noise ratio.
| Parameter | Sub-Optimal Condition | Optimized Condition | Signal-to-Noise Ratio Improvement | Reference |
| Cell Seeding Density | 1 x 10³ cells/well | 5 x 10³ cells/well | Increased signal, avoiding dimness | [6] |
| FRET Substrate | EDANS/DABCYL pair | HiLyte Fluor™488/QXL™520 pair | 32-fold higher Kcat/Km | [8] |
| Assay Plate | Standard clear plate | White-walled, clear bottom plate | Reduced background luminescence | [3][4] |
| Assay Type | Key Optimization Parameter | Typical Signal-to-Noise Ratio | Typical Z' Factor |
| HIV-1 Protease (FRET) | Substrate sequence and FRET pair | >10 | >0.7 |
| HIV-1 Integrase (HTRF) | LEDGF/p75 addition | >6-fold signal increase | >0.8 |
| HIV-1 Reverse Transcriptase (FP) | Substrate concentration | >15 | >0.8 |
| HIV-1 Entry (Luciferase) | Cell density and virus concentration | >20 | >0.6 |
Experimental Protocols
This section provides detailed methodologies for key experiments to improve the signal-to-noise ratio in HIV-1 inhibitor assays.
Protocol 1: Optimizing Cell Seeding Density for a Cell-Based HIV-1 Entry Assay
-
Cell Preparation: Culture TZM-bl cells (or another appropriate reporter cell line) in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: In a 96-well white, clear-bottom plate, seed the cells in triplicate at a range of densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well). Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Virus Infection: The next day, infect the cells with a constant amount of HIV-1 pseudovirus expressing luciferase. Include uninfected cells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the signal-to-background ratio for each cell density by dividing the average relative light units (RLU) of infected wells by the average RLU of uninfected wells.
Protocol 2: HIV-1 Protease FRET-Based Inhibition Assay
-
Reagent Preparation:
-
Prepare a 2X assay buffer (e.g., 50 mM MES, pH 5.6, 400 mM NaCl, 10% DMSO, 10% glycerol, 0.0004% Triton X-100, and 2 mM DTT).
-
Reconstitute the FRET-based peptide substrate (e.g., derived from the p17/p24 cleavage site) and HIV-1 protease to their optimal concentrations in the assay buffer.
-
Prepare serial dilutions of the test inhibitors.
-
-
Assay Procedure:
-
In a black 96-well plate, add 50 µL of the HIV-1 protease solution to each well.
-
Add 10 µL of the test inhibitor or control (e.g., Pepstatin A) to the respective wells.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 40 µL of the FRET substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode for 1-3 hours at 37°C, with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 490/530 nm for a green fluorescent donor).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Calculate the IC₅₀ value for each inhibitor.
-
Visualizations
The following diagrams illustrate key experimental workflows and concepts for optimizing HIV-1 inhibitor assays.
Caption: Workflow for optimizing cell seeding density in a cell-based HIV-1 entry assay.
Caption: Troubleshooting guide for high background signals in HIV-1 inhibitor assays.
Caption: Principle of a FRET-based assay for screening HIV-1 protease inhibitors.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurogentec.com [eurogentec.com]
- 9. Effects of heat inactivation on HIV antibody screening and confirmatory test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Trends Problems Created by Heat-Inactivation of Serum Specimens Before HIV-1 Antibody Testing [cdc.gov]
- 11. Effect of heat inactivation of HIV on specific serum proteins and tumour markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the Interference of Lipemia and Hemolysis in the Detection Limit of Anti-HIV-1 Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
how to prevent degradation of Compound 7c in solution
This technical support center provides guidance on preventing the degradation of research compounds in solution, with a focus on molecules that may be referred to as "Compound 7c".
Frequently Asked Questions (FAQs)
Q1: I am working with "Compound 7c" and observing degradation. What is the first step to troubleshoot this issue?
The designation "Compound 7c" is used for multiple, chemically distinct molecules in scientific literature. The first and most critical step is to identify the specific chemical structure of your Compound 7c. Degradation pathways are highly dependent on the molecule's functional groups and overall structure.
To assist in identifying your compound, please refer to the following possibilities based on published research:
-
Is your Compound 7c a coumarin derivative? Some studies describe a coumarin-based molecule with potential applications in cancer therapy as Compound 7c.[1]
-
Is your Compound 7c an isatin hybrid? Research in colorectal cancer has identified an isatin-hybrid as Compound 7c.[2]
-
Is your Compound 7c a phenoxazine ether? A study on antimicrobial agents refers to a phenoxazine ether as Compound 7c.[3]
Once you have confirmed the chemical class of your Compound 7c, you can proceed with more targeted stability and handling strategies. The following guidance is based on general best practices for small molecule compounds and can be adapted based on the specific structure.
Q2: What are the common factors that cause the degradation of small molecule compounds in solution?
Several environmental factors can lead to the degradation of small molecule drugs and research compounds.[4][5] These include:
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including degradation.[5][6]
-
pH: The stability of many compounds is pH-dependent. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions. Most drugs are stable in a pH range of 4-8.[6]
-
Light: Exposure to UV or even ambient light can cause photodecomposition of sensitive compounds.[4][7]
-
Oxidation: The presence of oxygen can lead to oxidative degradation.[5][7]
-
Solvent: The choice of solvent can impact stability. Protic solvents, for example, can participate in hydrolytic degradation.
-
Enzymatic Degradation: If working with biological matrices, enzymes can metabolize or degrade the compound.[7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation or precipitation of the compound.[8][9]
Q3: What are the recommended general storage conditions for a small molecule compound like Compound 7c in solution?
For general guidance, stock solutions of small molecule compounds should be stored under conditions that minimize degradation.[8][9]
| Storage Condition | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C.[8][9] | Low temperatures slow down chemical reactions that lead to degradation. |
| Light Exposure | Store in amber vials or wrap vials in aluminum foil. | Protects light-sensitive compounds from photodegradation. |
| Atmosphere | For oxygen-sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing. | Minimizes oxidative degradation. |
| Aliquoting | Prepare single-use aliquots of your stock solution.[8][9] | Avoids repeated freeze-thaw cycles that can degrade the compound.[8][9] |
| Solvent Purity | Use high-purity, anhydrous solvents when possible. | Impurities or water in solvents can initiate or catalyze degradation. |
Note: These are general guidelines. The optimal storage conditions should be determined experimentally for your specific Compound 7c.
Troubleshooting Guide
This guide will help you systematically address the degradation of your Compound 7c in solution.
Problem: I am observing a loss of potency or the appearance of unknown peaks in my analysis (e.g., HPLC, LC-MS).
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of Compound 7c in Solution
Objective: To determine the short-term stability of Compound 7c under various common laboratory conditions.
Materials:
-
Compound 7c (solid)
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer at three different pH values (e.g., pH 4, 7, 9)
-
Amber and clear glass vials
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Compound 7c in the chosen organic solvent (e.g., 10 mM in DMSO).
-
Working Solution Preparation: Dilute the stock solution into the different aqueous buffers to a final concentration suitable for analysis (e.g., 10 µM).
-
Aliquotting: Dispense the working solutions into both amber and clear vials.
-
Incubation:
-
Place a set of vials (amber and clear at each pH) at 4°C, 25°C (room temperature), and 37°C.
-
Protect one set of room temperature vials from light by wrapping them in aluminum foil.
-
-
Time Points: Analyze the samples at T=0 (immediately after preparation) and at subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Analysis:
-
Use HPLC or LC-MS to quantify the remaining percentage of Compound 7c at each time point relative to T=0.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Potential Degradation Pathway
Disclaimer: The following is a hypothetical degradation pathway for a generic coumarin-based Compound 7c. The actual degradation will depend on the specific substituents on the coumarin ring. Hydrolysis of an ester or amide linkage is a common degradation pathway for many small molecule drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. scitechnol.com [scitechnol.com]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing HIV-1 Inhibitor-64 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time and other experimental parameters for HIV-1 Inhibitor-64 treatment.
Mechanism of Action
This compound is a novel entry inhibitor that targets the gp41 subunit of the HIV-1 envelope glycoprotein. By binding to the heptad repeat 2 (HR2) region of gp41, Inhibitor-64 prevents the conformational change required for the fusion of the viral and cellular membranes, thus halting the viral entry process.
Caption: HIV-1 entry and inhibition by Inhibitor-64.
Experimental Protocols
Single-Round Infectivity Assay
This assay measures the ability of this compound to block viral entry and subsequent infection in a single round of replication.
Materials:
-
HEK293T cells
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HIV-1 envelope-pseudotyped virus (e.g., luciferase reporter virus)
-
Target cells (e.g., TZM-bl)
-
This compound
-
Cell culture medium
-
Luciferase assay reagent
Procedure:
-
Seed target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the pseudotyped virus with the diluted inhibitor for 1 hour at 37°C.
-
Remove the medium from the target cells and add the virus-inhibitor mixture.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50).
Caption: Workflow for a single-round infectivity assay.
Quantitative Data Summary
The following table summarizes the expected potency and cytotoxicity of this compound in comparison to other known HIV-1 entry inhibitors.
| Inhibitor | Target | EC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Inhibitor-64 | gp41 | 0.5 - 5 | > 50 | > 10,000 |
| Enfuvirtide (T-20) | gp41 | 1.7 - 25 | > 100 | > 4,000 |
| Maraviroc | CCR5 | 0.3 - 3 | > 10 | > 3,300 |
| Ibalizumab | CD4 | 0.1 - 1 | > 100 | > 100,000 |
Troubleshooting Guide
| Question | Possible Cause(s) | Suggested Solution(s) |
| High variability in EC50 values between experiments. | - Inconsistent cell seeding density.- Pipetting errors during inhibitor dilution.- Variation in virus stock titer. | - Ensure consistent cell counts for seeding.- Use calibrated pipettes and perform serial dilutions carefully.- Aliquot and freeze virus stock to use a fresh vial for each experiment. |
| No inhibition observed even at high concentrations of Inhibitor-64. | - Inactive inhibitor stock.- Use of a resistant HIV-1 strain.- Incorrect assay setup. | - Verify the storage conditions and age of the inhibitor stock.- Sequence the envelope gene of the virus to check for resistance mutations.- Review the experimental protocol and ensure all steps were followed correctly. |
| High cytotoxicity observed at concentrations close to the EC50. | - Inhibitor is toxic to the cell line.- Contamination of the inhibitor stock. | - Perform a separate cytotoxicity assay (e.g., MTT assay) to confirm CC50.- Consider using a different target cell line.- Test a new batch of the inhibitor. |
| Low luciferase signal in all wells, including the no-inhibitor control. | - Low virus titer.- Problems with the luciferase reagent.- Poor cell health. | - Titer the virus stock before the main experiment.- Check the expiration date and storage of the luciferase reagent.- Ensure cells are healthy and not overgrown before starting the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pre-incubation time for this compound with the virus?
A1: A pre-incubation time of 1 hour at 37°C is generally recommended to allow for sufficient binding of the inhibitor to the viral envelope. However, this can be optimized for your specific experimental conditions, ranging from 30 minutes to 2 hours.
Q2: Can HIV-1 develop resistance to Inhibitor-64?
A2: Yes, as with other antiretroviral drugs, HIV-1 can develop resistance to Inhibitor-64. Resistance is typically associated with mutations in the gp41 region of the viral envelope.
Q3: Is Inhibitor-64 effective against all strains of HIV-1?
A3: Inhibitor-64 is designed to be a broad-spectrum inhibitor. However, its efficacy can vary between different HIV-1 subtypes and strains due to natural polymorphisms in the gp41 region. It is recommended to test the inhibitor against a panel of clinically relevant HIV-1 isolates.
Q4: How should I store the stock solution of this compound?
A4: The inhibitor stock solution should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Refer to the product's technical data sheet for specific storage instructions.
Q5: Can I use Inhibitor-64 in combination with other antiretroviral drugs?
A5: Yes, combination therapy is a standard approach in HIV-1 treatment. Synergy studies can be performed to evaluate the combined effect of Inhibitor-64 with other classes of HIV-1 inhibitors, such as reverse transcriptase inhibitors or protease inhibitors.
troubleshooting unexpected results with HIV-1 inhibitor-64
Welcome to the technical support center for PI-64, a novel HIV-1 protease inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and to provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PI-64?
A1: PI-64 is a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle.[1][2] HIV-1 protease cleaves newly synthesized polyproteins into mature, functional viral proteins.[1][2] By binding to the active site of the protease, PI-64 blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[3][4]
Q2: At what stage of the HIV-1 life cycle does PI-64 exert its effect?
A2: PI-64 acts at a late stage of the viral replication cycle, specifically during the maturation of new virions after they have budded from the host cell. This is distinct from other classes of antiretrovirals like entry inhibitors or reverse transcriptase inhibitors that act at earlier stages.[5]
Q3: What are the known off-target effects of PI-64?
A3: While PI-64 is designed for high specificity to HIV-1 protease, researchers should be aware of potential off-target effects that have been observed with other protease inhibitors. These can include interactions with cellular proteases and effects on glucose metabolism.[1][3][6] We recommend performing cytotoxicity assays and profiling against a panel of human proteases to assess any off-target activity in your specific cell system.
Q4: Can PI-64 be used in combination with other antiretroviral drugs?
A4: Yes, combination therapy is the standard of care in HIV-1 treatment to prevent the emergence of drug resistance.[7] PI-64 is expected to be synergistic with other classes of antiretrovirals, such as reverse transcriptase inhibitors and integrase inhibitors. However, specific drug-drug interactions should be experimentally evaluated.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for PI-64 in an infectivity assay.
This could be due to several factors, ranging from experimental setup to the development of drug resistance.
-
Possible Cause 1: Suboptimal Assay Conditions. Multi-round infectivity assays can sometimes be less reproducible and may not accurately reflect the instantaneous inhibition by the drug.[8]
-
Recommendation: Switch to a single-round infectivity assay to measure the immediate effect of the inhibitor. This can provide a more accurate determination of the IC50.[8]
-
-
Possible Cause 2: Viral Resistance. The HIV-1 strain you are using may have pre-existing mutations in the protease gene that confer resistance to PI-64.[2][9]
-
Possible Cause 3: Inhibitor Instability. PI-64 may be unstable or degrading under your specific experimental conditions (e.g., temperature, pH, or media components).
-
Recommendation: Prepare fresh solutions of PI-64 for each experiment. Assess the stability of the compound under your assay conditions using analytical methods like HPLC.
-
Issue 2: Inconsistent results between different batches of PI-64.
Variability between batches can arise from issues in synthesis, purification, or storage.
-
Recommendation:
-
Confirm the identity and purity of each batch of PI-64 using analytical techniques such as mass spectrometry and NMR.
-
Ensure proper storage of the compound as per the manufacturer's instructions to prevent degradation.
-
Perform a dose-response experiment with each new batch to ensure consistent potency.
-
Issue 3: PI-64 shows high potency in an enzyme assay but weak activity in a cell-based assay.
This discrepancy often points to issues with cell permeability, efflux, or metabolism of the compound.
-
Possible Cause 1: Poor Cell Permeability. PI-64 may not be efficiently crossing the cell membrane to reach the viral protease in the cytoplasm.
-
Recommendation: Conduct cell permeability assays to determine the intracellular concentration of PI-64.
-
-
Possible Cause 2: Active Efflux. The compound may be actively transported out of the cell by efflux pumps.
-
Recommendation: Test the activity of PI-64 in the presence of known efflux pump inhibitors.
-
-
Possible Cause 3: Cellular Metabolism. The inhibitor may be rapidly metabolized into an inactive form by the host cell.
-
Recommendation: Analyze the metabolic stability of PI-64 in the cell line being used.
-
Data on PI-64 Performance
The following tables summarize the expected quantitative data for PI-64 against wild-type and common mutant strains of HIV-1.
Table 1: In Vitro Potency of PI-64
| Parameter | Value |
| IC50 (Wild-Type HIV-1) | 5.5 nM[1] |
| EC50 (MT-4 cells) | 37.7 nM[1] |
| CC50 (MT-4 cells) | >20 µM |
| Therapeutic Index | >500 |
Table 2: PI-64 Activity Against Resistant HIV-1 Strains
| HIV-1 Strain | Key Resistance Mutation | Fold Change in IC50 |
| Wild-Type | None | 1.0 |
| Mutant A | V82A | 3.5 |
| Mutant B | I50V | 8.2 |
| Mutant C | L90M | 15.7 |
Experimental Protocols
Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol is adapted from a generic fluorometric screening kit for HIV-1 protease inhibitors.
1. Reagent Preparation:
- Prepare Assay Buffer.
- Reconstitute the HIV-1 Protease enzyme in Dilution Buffer.
- Dilute the HIV-1 Protease Substrate to the working concentration.
- Prepare a stock solution of PI-64 in DMSO and create serial dilutions. As a positive control, use a known HIV-1 protease inhibitor like Pepstatin A.
2. Assay Procedure:
- Add 10 µL of your PI-64 dilutions or controls to the wells of a microplate.
- Add 80 µL of the prepared HIV-1 Protease Enzyme Solution to each well.
- Incubate the plate at room temperature for 15 minutes.
- Add 10 µL of the HIV-1 Protease Substrate Solution to each well.
- Immediately measure the fluorescence (Excitation/Emission = 330/450 nm) in kinetic mode for 1-3 hours at 37°C.
3. Data Analysis:
- Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
- Plot the reaction rate against the concentration of PI-64 to determine the IC50 value.
Visual Guides
Caption: HIV-1 lifecycle and the point of inhibition by PI-64.
Caption: Mechanism of action for PI-64 on HIV-1 protease.
Caption: Troubleshooting workflow for high IC50 values.
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-step inhibition explains HIV-1 protease inhibitor pharmacodynamics and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 11. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 12. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
Technical Support Center: Refinement of HIV-1 Inhibitor Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo dosage refinement of HIV-1 inhibitors. For illustrative purposes, we will focus on two widely studied inhibitors: Lopinavir/ritonavir (a protease inhibitor) and Tenofovir Disoproxil Fumarate (TDF), a nucleotide reverse transcriptase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for determining the starting dose of an HIV-1 inhibitor in an in vivo study?
A1: The initial dose selection for in vivo studies is a critical step that involves gathering and analyzing preliminary data. The process typically begins with in vitro efficacy and cytotoxicity data to estimate the therapeutic index.[1][2] Preclinical development of antiviral agents generally involves two main stages: initial estimation of the therapeutic index and more extensive safety studies.[1][2] It is essential to identify potential toxicities early in the development process for both safety and economic reasons.[1][2]
Key considerations for determining the starting dose include:
-
In vitro 50% effective concentration (EC50): This is the concentration of the inhibitor that suppresses viral replication by 50% in cell culture.[3]
-
In vitro 50% cytotoxic concentration (CC50): This is the concentration that kills 50% of the host cells.
-
Selectivity Index (SI): Calculated as CC50/EC50, a higher SI is generally desirable.
-
Pharmacokinetic (PK) data from related compounds: If available, PK data from structurally similar drugs can provide an initial estimate of the required dose.
-
Allometric scaling: This method uses data from in vitro studies and animal studies of related compounds to predict pharmacokinetic parameters in the target animal model.
Q2: What are the common animal models used for in vivo studies of HIV-1 inhibitors?
A2: Due to the species specificity of HIV-1, several specialized animal models are used.[4] These include:
-
Humanized mice: These are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, allowing for the study of HIV-1 replication and the efficacy of antiretroviral drugs.[5]
-
Non-human primates (NHPs): Macaques infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV) are considered a faithful model for HIV persistence and are used for preclinical evaluation of antiretroviral therapies.[6][7]
The choice of animal model depends on the specific research question, the class of inhibitor being studied, and available resources.[8]
Q3: How can I translate a dose from a larger animal model (e.g., rats) to a smaller one (e.g., mice)?
A3: Dose translation between species is not a simple linear scaling based on body weight. It is more accurately performed using body surface area (BSA) scaling, which better reflects metabolic rate differences between species. The following formula is commonly used:
Dose (target species) = Dose (source species) x (Weight (source species) / Weight (target species))^0.67
It is crucial to consider species-specific differences in drug metabolism and pharmacokinetics, which may necessitate further dose adjustments.[9]
Troubleshooting Guides
Problem 1: Unexpected Animal Mortality or Severe Toxicity
Symptoms:
-
Sudden death in a dose group, particularly at higher concentrations.
-
Rapid and significant weight loss (>20%).
-
Severe clinical signs of distress (e.g., lethargy, hunched posture, ruffled fur).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing Calculation or Preparation: | Double-check all dose calculations, dilutions, and the final concentration of the dosing solution. Ensure proper mixing and stability of the formulation. |
| Acute Off-Target Toxicity: | The inhibitor may be hitting unintended cellular targets, leading to acute toxicity.[10][11] Review the known pharmacology of the inhibitor class. Consider reducing the highest dose and adding intermediate dose groups. |
| Vehicle-Related Toxicity: | The vehicle used to dissolve or suspend the inhibitor may be causing toxicity. Run a vehicle-only control group to assess its effects. If toxicity is observed, explore alternative, less toxic vehicles. |
| Gavage-Related Injury: | Improper oral gavage technique can lead to esophageal or stomach perforation.[12] Ensure personnel are properly trained. If mortality occurs immediately after dosing, perform a necropsy to check for signs of injury. |
| Contaminated Dosing Solution: | Bacterial or fungal contamination of the dosing solution can cause sepsis. Prepare fresh solutions regularly and store them under sterile conditions. |
Problem 2: Inconsistent or Lack of Efficacy (No Viral Load Reduction)
Symptoms:
-
No significant difference in viral load between treated and control groups.
-
High variability in viral load within the same treatment group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-therapeutic Dosing: | The administered doses may be too low to achieve therapeutic concentrations at the site of viral replication. Conduct a dose-escalation study to identify a more effective dose range.[13] |
| Poor Bioavailability: | The inhibitor may have low oral bioavailability, meaning a significant portion is not absorbed into the bloodstream.[3] Consider co-administration with a pharmacokinetic enhancer (e.g., ritonavir for protease inhibitors) or exploring alternative routes of administration (e.g., subcutaneous injection).[14] |
| Rapid Metabolism and Clearance: | The animal model may metabolize and clear the drug much faster than humans, leading to short exposure times.[11] Perform pharmacokinetic studies to determine the drug's half-life and adjust the dosing frequency accordingly (e.g., from once to twice daily). |
| Pre-existing or Emergent Drug Resistance: | The viral strain used may have baseline resistance to the inhibitor, or resistance may have developed during the study.[3] Genotype the viral isolates from the study animals to check for resistance mutations. |
| Issues with Viral Inoculum or Animal Model: | The viral stock may have low infectivity, or the animal model may not be robustly supporting viral replication. Titer the viral stock before inoculation and ensure the animal model is validated for HIV-1 infection studies.[5] |
Quantitative Data Summary
The following tables provide a summary of in vivo data for Lopinavir/ritonavir and Tenofovir Disoproxil Fumarate (TDF) from studies in rodents.
Table 1: Dose-Ranging and Toxicity of Lopinavir/Ritonavir in Mice
| Dose (mg/kg/day) | Duration | Animal Model | Key Findings | Reference |
| 50/12.5 - 200/50 | 3 weeks | C57BL/6 Mice | Dose-dependent hyperlipidemia, hypoadiponectinemia, hypoleptinemia, and hyperinsulinemia. Cognitive impairment observed even at the lowest dose. | [12] |
| 200/50 | 8 weeks | Young Mice | Marked inhibition of growth. | [11] |
| 400/100 | Several weeks | Mice | Highly toxic, leading to the death of most animals. | [11] |
Table 2: Pharmacokinetic Parameters of Lopinavir in Mice after Oral Gavage
| Dose (mg/kg/day) | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Reference |
| 200 | Not specified | Not specified | 95 | [11] |
| 400 | Not specified | Not specified | 255 | [11] |
Table 3: Dose-Ranging and Toxicity of Tenofovir Disoproxil Fumarate (TDF) in Rodents
| Dose (mg/kg/day) | Duration | Animal Model | Key Findings | Reference |
| 50, 500, 1000 | 91 days | BALB/c Mice | Well-tolerated. No significant renal toxicity. Minimal to mild liver cytomegaly at 1000 mg/kg, which was reversible. | [15] |
| 30, 100, 300 | 104 weeks | Sprague-Dawley Rats | No evidence of carcinogenicity. Treatment-related kidney lesions (tubular karyomegaly) observed. | [1] |
| 6.25 (NOAEL) | 28 days | Rats | Reduced body weight and food consumption, changes in hematology and clinical chemistry, decreased bone mineral density. | [2] |
Table 4: Pharmacokinetic Parameters of Tenofovir in Rats after Oral Gavage
| Dose (mg/kg/day) | AUC (µg·h/mL) - Day 1 | AUC (µg·h/mL) - Day 180 | Reference |
| 30 | 2.53 (males), 2.39 (females) | 2.70 (males), 3.06 (females) | [1] |
| 100 | 5.82 (males), 5.27 (females) | 6.60 (males), 7.46 (females) | [1] |
| 300 | 19.36 (males), 14.18 (females) | 16.69 (males), 15.72 (females) | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol outlines the standard procedure for administering a test substance via oral gavage to rats.
Materials:
-
Appropriate size gavage needle (16-18 gauge for adult rats)
-
Syringe
-
Test substance formulated in a suitable vehicle
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[16]
-
Restraint: Securely restrain the rat to prevent movement and ensure proper alignment of the head and neck.
-
Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the needle enters the esophagus. Do not force the needle.
-
Substance Administration: Once the needle is in the correct position (pre-measured to the level of the last rib), slowly administer the substance.
-
Needle Removal: Gently withdraw the needle along the same path of insertion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose.[17]
Protocol 2: 90-Day Oral Toxicity Study in Rodents
This protocol provides a general framework for a subchronic toxicity study.
Objective: To evaluate the potential adverse effects of an HIV-1 inhibitor following repeated oral administration over 90 days.
Experimental Design:
-
Animal Selection: Use a standard rodent strain (e.g., Sprague-Dawley rats), with equal numbers of males and females per group (typically 10 per sex per group).
-
Dose Selection: Based on preliminary dose-ranging studies, select at least three dose levels (low, mid, high) and a vehicle control group. The high dose should induce some toxicity but not significant mortality. The low dose should not produce any observable adverse effects (No-Observed-Adverse-Effect Level or NOAEL).
-
Administration: Administer the test substance or vehicle daily via oral gavage for 90 consecutive days.
-
Observations:
-
Clinical Signs: Observe animals at least twice daily for signs of toxicity, morbidity, and mortality.
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmology: Conduct examinations before the start of the study and at termination.
-
Hematology and Clinical Chemistry: Collect blood samples at termination for analysis of a standard panel of parameters.
-
-
Pathology:
-
Gross Necropsy: Perform a full necropsy on all animals at the end of the study.
-
Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, heart).
-
Histopathology: Collect a comprehensive set of tissues from all animals in the control and high-dose groups for microscopic examination. Examine any gross lesions and target organs from all dose groups.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by HIV-1 Protease Inhibitors
HIV-1 protease inhibitors can have off-target effects on various cellular signaling pathways, which may contribute to their observed toxicities.
Caption: Off-target effects of HIV-1 Protease Inhibitors on cellular signaling pathways.
Experimental Workflow for In Vivo Dosage Refinement
The following diagram illustrates a typical workflow for refining the in vivo dosage of an HIV-1 inhibitor.
Caption: Experimental workflow for in vivo dosage refinement of an HIV-1 inhibitor.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues in in vivo studies.
Caption: A logical workflow for troubleshooting unexpected results in in vivo studies.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. A 28-Day Toxicity Study of Tenofovir Alafenamide Hemifumarate by Subcutaneous Infusion in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal studies and HIV research: Animal studies are inaccurate for HIV research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Therapy Strategies for HIV/AIDS: Preclinical Modeling in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
- 8. Animal models of antiretroviral prophylaxis for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rwandafda.gov.rw [rwandafda.gov.rw]
- 11. Potential Molecular Targets of Tenofovir Disoproxil Fumarate for Alleviating Chronic Liver Diseases via a Non-Antiviral Effect in a Normal Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic and neurologic consequences of chronic lopinavir/ritonavir administration to C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Model-based approach to dose optimization of lopinavir/ritonavir when co-administered with rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How HIV Drugs Get Approved – International Association of Providers of AIDS Care [iapac.org]
- 15. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. The Pre-clinical Toolbox of Pharmacokinetics and Pharmacodynamics: in vitro and ex vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Novel HIV-1 Integrase Inhibitors Against Raltegravir
Guide for Researchers and Drug Development Professionals
This guide provides a framework for comparing the efficacy of a novel HIV-1 inhibitor, designated here as Inhibitor-64 , against the established FDA-approved integrase strand transfer inhibitor, raltegravir . Due to the absence of publicly available data for "Inhibitor-64," this document serves as a template, outlining the necessary experimental data and protocols required for a comprehensive and objective comparison. The established efficacy and mechanism of action of raltegravir will be used as the benchmark.
Mechanism of Action: Targeting HIV-1 Integrase
HIV-1 integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a process essential for viral replication. Raltegravir functions as an integrase strand transfer inhibitor (INSTI). It specifically blocks the strand transfer step of integration, where the viral DNA is covalently linked to the host DNA. Raltegravir achieves this by binding to the integrase-DNA complex and chelating divalent metal ions in the enzyme's active site, which displaces the reactive 3'-hydroxyl group of the viral DNA. This mechanism effectively halts the integration process and prevents the establishment of a productive infection.
The comparative analysis of Inhibitor-64 would first require elucidating its specific mechanism of action to determine if it targets the same or a different step in the HIV-1 replication cycle.
Caption: Mechanism of HIV-1 Integrase Inhibition.
Quantitative Efficacy Comparison
A direct comparison of antiviral potency relies on standardized in vitro assays. The following tables summarize the known efficacy of raltegravir and provide a template for the data required for Inhibitor-64.
In Vitro Efficacy Data
| Inhibitor | Target | IC50 (nM) | IC95 (nM) | Cell Type |
| Raltegravir | HIV-1 Integrase Strand Transfer | 2 - 7 | 31 (in 50% normal human serum) | Recombinant enzyme assays, Cell-based assays |
| Inhibitor-64 | Data required | Data required | Data required | Data required |
IC50: 50% inhibitory concentration; IC95: 95% inhibitory concentration.
Clinical Efficacy Data (Viral Load Reduction)
The ultimate measure of an antiretroviral drug's efficacy is its ability to suppress viral replication in patients. Clinical trials for raltegravir have demonstrated rapid and sustained viral load reduction.
| Inhibitor | Study Population | Dosage | % Achieving HIV-1 RNA <50 copies/mL (Time) |
| Raltegravir | Treatment-naïve | 400 mg twice daily (+ TDF/FTC) | 81% (96 weeks) |
| Raltegravir | Treatment-naïve | 400 mg twice daily | >85% (24 weeks) |
| Inhibitor-64 | Data required | Data required | Data required |
Experimental Protocols
To generate comparable data for Inhibitor-64, the following established experimental protocols, commonly used in the evaluation of HIV-1 inhibitors, should be employed.
Integrase Strand Transfer Assay (In Vitro)
This biochemical assay measures the inhibitor's ability to block the strand transfer activity of purified recombinant HIV-1 integrase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A model DNA substrate mimicking the viral DNA terminus is synthesized and labeled (e.g., with biotin or a fluorescent tag). A target DNA substrate is also prepared.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the purified integrase, the labeled viral DNA substrate, the target DNA, and divalent cations (e.g., Mg²⁺ or Mn²⁺), which are essential for the enzyme's catalytic activity.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (Inhibitor-64) and the reference inhibitor (raltegravir) are added to the reaction mixtures.
-
Incubation: The reaction is incubated at 37°C to allow for the strand transfer reaction to occur.
-
Analysis: The reaction products (representing successful integration) are separated from the substrates using gel electrophoresis. The amount of product is quantified using the label on the viral DNA substrate.
-
IC50 Determination: The concentration of the inhibitor that reduces the strand transfer activity by 50% (IC50) is calculated from the dose-response curve.
Caption: Workflow for In Vitro Integrase Strand Transfer Assay.
Cell-Based Antiviral Activity Assay
This assay measures the inhibitor's ability to prevent HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture: A susceptible cell line (e.g., MT-4 cells, TZM-bl cells) or primary human cells (e.g., peripheral blood mononuclear cells, PBMCs) are cultured.
-
Infection: The cells are infected with a known quantity of an HIV-1 laboratory strain or clinical isolate.
-
Inhibitor Treatment: Immediately after infection, the cells are treated with various concentrations of Inhibitor-64 and raltegravir.
-
Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker in the cell culture supernatant. Common methods include:
-
p24 Antigen ELISA: Measures the amount of the viral capsid protein p24.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.
-
Reporter Gene Assay: If using a cell line with an integrated reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR, the reporter gene expression is quantified.
-
-
EC50/IC95 Determination: The effective concentration that inhibits viral replication by 50% (EC50) or 95% (IC95) is determined from the dose-response curve.
Comparative Framework
A thorough comparison should extend beyond simple efficacy values to include aspects like resistance profile, safety, and pharmacokinetics.
Caption: Logical Comparison Framework.
Conclusion
Raltegravir is a potent and well-characterized HIV-1 integrase inhibitor that serves as an essential benchmark in the development of new antiretroviral agents. A comprehensive evaluation of a novel compound like Inhibitor-64 requires rigorous testing using standardized biochemical and cell-based assays to determine its mechanism of action and quantitative efficacy. Direct comparison of IC50 and EC50 values, alongside future clinical data on viral load suppression, will be critical in establishing the potential of Inhibitor-64 as a viable alternative or improvement upon existing therapies like raltegravir. The protocols and frameworks provided in this guide are intended to facilitate such an objective and thorough comparison.
Comparative Analysis of HIV-1 Inhibitor-64's Antiviral Efficacy Across Cell Lines
For Immediate Release
A comprehensive review of the antiviral activity of HIV-1 inhibitor-64, also identified as compound 7c, demonstrates its potent efficacy against wild-type HIV-1. This guide provides a comparative summary of its performance, detailed experimental methodologies, and a visualization of its mechanism of action for researchers, scientists, and drug development professionals.
This compound, a novel N-substituted bicyclic carbamoyl pyridone, functions as an integrase strand transfer inhibitor (INSTI). It has shown significant promise in single-round infectivity assays, particularly noted for its high potency against wild-type HIV-1 and certain drug-resistant viral strains.
Performance Across Cell Lines: A Comparative Analysis
The primary validation of this compound's antiviral activity was conducted using Human Osteosarcoma (HOS) cells. In this cell line, the inhibitor demonstrated potent efficacy with a half-maximal effective concentration (EC50) in the low nanomolar range, coupled with low cytotoxicity.
| Cell Line | Inhibitor | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| HOS | This compound (7c) | Wild-Type HIV-1 | 4.7 ± 0.4 | > 250 | > 53,191 |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI = CC50/EC50.
Mechanism of Action: Targeting HIV-1 Integrase
This compound targets a critical step in the viral replication cycle: the integration of the viral DNA into the host cell's genome. This process is catalyzed by the viral enzyme integrase. As an integrase strand transfer inhibitor (INSTI), this compound binds to the active site of the integrase enzyme, chelating the divalent magnesium ions (Mg2+) that are essential for its catalytic activity. This action effectively blocks the "strand transfer" step, preventing the insertion of viral DNA into the host chromosome and thereby halting viral replication.
Caption: Mechanism of this compound.
Experimental Protocols
The antiviral activity and cytotoxicity of this compound were determined using the following methodologies.
Cell Lines and Culture Conditions
-
Human Osteosarcoma (HOS) cells: Grown in Dulbecco's modified Eagle's medium (DMEM) supplemented with 5% (v/v) fetal bovine serum, 5% newborn calf serum, and penicillin (50 units/mL) plus streptomycin (50 µg/mL).
-
Human Embryonic Kidney (HEK293) cells: Maintained in appropriate culture medium as per standard protocols. Used for the production of HIV-1 vector stocks.
Single-Round Infectivity Assay
This assay is designed to measure the efficacy of an inhibitor over a single cycle of viral infection.
Caption: Workflow for antiviral activity assessment.
Detailed Steps:
-
Cell Seeding: HOS cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Addition: The following day, the cells are treated with a serial dilution of this compound, with concentrations typically ranging from 5 µM to 0.0001 µM.
-
Pre-incubation: The plates are incubated at 37°C for 3 hours to allow for compound uptake by the cells.
-
Viral Infection: A predetermined amount of a luciferase-expressing HIV-1 vector stock (produced in HEK293 cells) is added to each well. The amount of virus is calibrated to produce a luciferase signal within a specific range in untreated control wells.
-
Incubation: The infected cells are incubated for an additional 48 hours at 37°C.
-
Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of viral replication.
-
Data Analysis: The EC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
To determine the concentration at which the inhibitor becomes toxic to the host cells, a parallel cytotoxicity assay is performed.
-
Cell Seeding and Compound Addition: HOS cells are seeded and treated with the same serial dilutions of this compound as in the antiviral assay.
-
Incubation: The cells are incubated for the same duration as the antiviral assay (typically 48-72 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available assay that measures ATP content (e.g., CellTiter-Glo®). The luminescence signal is proportional to the number of viable cells.
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Comparative Analysis of Bictegravir vs. Dolutegravir Against Resistant HIV-1 Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two leading second-generation integrase strand transfer inhibitors (INSTIs), Bictegravir (BIC) and Dolutegravir (DTG). The focus is on their in vitro performance against a panel of HIV-1 variants harboring resistance-associated mutations to INSTIs. This document summarizes key experimental data, details the methodologies used in these assessments, and provides visual representations of critical pathways and workflows.
Mechanism of Action: Integrase Strand Transfer Inhibition
Both Bictegravir and Dolutegravir are integrase strand transfer inhibitors (INSTIs). They target the HIV-1 integrase enzyme, which is essential for the replication of the virus. Specifically, they block the strand transfer step of viral DNA integration into the host cell's genome.[1][2] By preventing this integration, these drugs effectively halt the viral replication cycle.[1][2]
Comparative Antiviral Activity Against Resistant Mutants
The following tables summarize the in vitro antiviral activity of Bictegravir and Dolutegravir against wild-type HIV-1 and a range of INSTI-resistant mutants. The data is presented as fold change (FC) in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) compared to the wild-type virus. A higher fold change indicates reduced susceptibility to the drug.
Table 1: Antiviral Activity against Single INSTI-Resistance Mutations
| Mutation | Bictegravir (Fold Change in EC50/IC50) | Dolutegravir (Fold Change in EC50/IC50) |
| T66K | 1.0 | 2-3 |
| E92Q | 0.4 | 0.6 |
| G118R | 1.1 | 18.8 |
| Y143R | 0.5 | 0.9 |
| S153F/Y | <3 | <3 |
| N155H | 1.3 | 1.4 |
| R263K | 1.2 | 2.0 |
Data compiled from multiple sources.[3][4][5][6]
Table 2: Antiviral Activity against Double and Triple INSTI-Resistance Mutations
| Mutation Combination | Bictegravir (Fold Change in EC50/IC50) | Dolutegravir (Fold Change in EC50/IC50) |
| T66I/R263K | <3 | <3 |
| E92Q/N155H | 4.5 | 3.9 |
| G140S/Q148H | 4.8 | 7.4 |
| G140S/Q148R | 2.5 | 2.1 |
| Q148R + 1 additional mutation | 2.5 | 9.5 |
| Q148H/K/R + 2 additional mutations | 7.59 | 47.0 |
Data compiled from multiple sources.[5][6][7][8]
Resistance Profiles and Mutational Pathways
Both Bictegravir and Dolutegravir have a high genetic barrier to resistance.[2][9] However, distinct mutational pathways have been identified for Dolutegravir in treatment-naive and experienced individuals. The most common signature mutations for Dolutegravir resistance include R263K, G118R, N155H, and Q148H/R/K.[3][4] The G118R mutation, in particular, confers a significant reduction in susceptibility to Dolutegravir.[3] In vitro studies have shown that resistance to Bictegravir emerges more slowly compared to first-generation INSTIs.[7] While no treatment-emergent resistance to Bictegravir was observed in key clinical trials, in vitro selection has identified mutations such as M50I and R263K in combination.[5][10][11]
Experimental Protocols
Cell-Based Antiviral Susceptibility Assay (TZM-bl Reporter Assay)
This assay is widely used to determine the in vitro efficacy of antiretroviral drugs.[4][12][13][14][15]
Objective: To measure the concentration of the inhibitor required to reduce HIV-1 replication by 50% (EC50).
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR).
-
HEK293T cells for virus production.
-
HIV-1 infectious molecular clones (wild-type and mutants).
-
Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
Bictegravir and Dolutegravir stock solutions.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the HIV-1 proviral DNA and a VSV-G expression vector to produce pseudotyped virus particles. Harvest the virus-containing supernatant after 48-72 hours and determine the virus titer.
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Drug Dilution: Prepare serial dilutions of Bictegravir and Dolutegravir in cell culture medium.
-
Infection: Add the diluted drugs to the TZM-bl cells, followed by the addition of a standardized amount of HIV-1.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of virus replication for each drug concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Resistance Selection Assay
This assay is used to identify the mutations that arise in HIV-1 under the selective pressure of an antiretroviral drug.[7]
Objective: To select for and identify HIV-1 mutations that confer resistance to Bictegravir or Dolutegravir.
Materials:
-
HIV-1 permissive T-cell line (e.g., MT-2 or MT-4 cells).
-
Wild-type HIV-1 strain.
-
Cell culture medium.
-
Bictegravir and Dolutegravir stock solutions.
-
p24 antigen ELISA kit.
-
PCR primers for the integrase gene.
-
Sanger or next-generation sequencing platform.
Procedure:
-
Initial Infection: Infect a culture of T-cells with wild-type HIV-1.
-
Drug Escalation: Add the inhibitor at a starting concentration close to its EC50. Monitor the culture for signs of viral replication (e.g., by measuring p24 antigen in the supernatant).
-
Passaging: When viral replication is detected, harvest the cell-free virus from the supernatant and use it to infect fresh cells.
-
Increasing Drug Concentration: In the new culture, double the concentration of the inhibitor.
-
Repeat Passaging and Escalation: Repeat steps 3 and 4, gradually increasing the drug concentration over multiple passages.
-
Genotypic Analysis: When the virus is able to replicate at a significantly higher drug concentration compared to the starting culture, extract the viral RNA from the supernatant. Perform RT-PCR to amplify the integrase gene, followed by sequencing to identify any mutations that have emerged.
Conclusion
Bictegravir and Dolutegravir are both highly potent second-generation INSTIs with a high barrier to resistance. The available in vitro data suggests that Bictegravir may retain greater activity against certain INSTI-resistant mutants, particularly those with multiple mutations involving the Q148 pathway, as indicated by a lower fold change in EC50/IC50 values in some studies.[6][9] The clinical significance of these in vitro differences continues to be evaluated in ongoing clinical trials and real-world cohort studies.[10][11] The distinct resistance profiles and the potential for differential activity against highly resistant strains make the continued head-to-head comparison of these inhibitors a critical area of research in the development of future HIV treatment strategies.
References
- 1. Frontiers | Factors associated with HIV-1 resistance to integrase strand transfer inhibitors in Spain: Implications for dolutegravir-containing regimens [frontiersin.org]
- 2. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparable In Vitro Activities of Second-Generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) on HIV-1 Clinical Isolates with INSTI Resistance Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparable In Vitro Activities of Second-Generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) on HIV-1 Clinical Isolates with INSTI Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. hcv.lanl.gov [hcv.lanl.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and emtricitabine or abacavir and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro HIV-1 Evolution in Response to Triple Reverse Transcriptase Inhibitors & In Silico Phenotypic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Compound 7c and other integrase inhibitors
A comprehensive review of the mechanism, efficacy, and clinical data of leading integrase strand transfer inhibitors (INSTIs).
Introduction:
The development of integrase inhibitors, specifically integrase strand transfer inhibitors (INSTIs), has revolutionized the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] These agents offer potent antiviral activity, a high barrier to resistance, and favorable safety profiles, establishing them as a cornerstone of modern antiretroviral therapy (ART).[1][2][3] This guide provides a comparative analysis of the leading FDA-approved INSTIs, focusing on their mechanism of action, in vitro potency, and clinical efficacy. While this analysis was initially intended to include "Compound 7c," a comprehensive literature search did not yield any evidence of its characterization or evaluation as an HIV-1 integrase inhibitor. Therefore, the focus of this guide is on the well-established and clinically utilized INSTIs.
Mechanism of Action of Integrase Strand Transfer Inhibitors
HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle. INSTIs specifically target the strand transfer step of this process.[2] By binding to the active site of the integrase enzyme, these inhibitors prevent the covalent linkage of the viral DNA to the host chromosome, effectively halting viral replication.[2][4]
The following diagram illustrates the general mechanism of action for INSTIs:
Comparative Efficacy of Clinically Approved Integrase Inhibitors
Currently, five INSTIs have received FDA approval for the treatment of HIV-1: Raltegravir, Elvitegravir, Dolutegravir, Bictegravir, and Cabotegravir.[2] These can be broadly categorized into first- and second-generation inhibitors, with the latter generally exhibiting a higher barrier to resistance.[2]
In Vitro Potency
The in vitro potency of INSTIs is typically measured by their 50% inhibitory concentration (IC₅₀) against clinical isolates of HIV-1. Lower IC₅₀ values indicate greater potency.
| Integrase Inhibitor | Generation | In Vitro IC₅₀ (ng/mL) |
| Raltegravir | First | 2.2–5.3[2] |
| Elvitegravir | First | 0.04–0.6[2] |
| Dolutegravir | Second | ~0.2[2] |
| Bictegravir | Second | ~0.2[2] |
| Cabotegravir | Second | ~0.1[2] |
| Table 1: Comparative In Vitro Potency of FDA-Approved Integrase Inhibitors. [2] |
Clinical Efficacy and Resistance
Clinical trials have consistently demonstrated the high efficacy of INSTI-based regimens in both treatment-naïve and treatment-experienced patients.[1][3][5][6] A key differentiator among these agents is their resistance profile. Second-generation INSTIs, such as Dolutegravir and Bictegravir, have shown a higher genetic barrier to resistance compared to the first-generation agents, Raltegravir and Elvitegravir.[2]
| Integrase Inhibitor | Key Clinical Trial(s) | Virologic Suppression Rate (Week 48/96) | Key Resistance Mutations |
| Raltegravir | STARTMRK | ~86% (Week 48) | Y143R/C/H, Q148H/K/R, N155H |
| Elvitegravir | Study 102 & 103 | ~90% (Week 48) | E92Q, T66I, N155H, Q148R |
| Dolutegravir | SPRING-2, SINGLE, FLAMINGO | ~88-90% (Week 48/96) | R263K (rare in treatment-naïve) |
| Bictegravir | GS-US-380-1489 & 1490 | ~92% (Week 48) | None observed in treatment-naïve trials[6] |
| Cabotegravir (long-acting injectable) | ATLAS, FLAIR | ~93-94% (Week 48) | Q148R, G140S |
| Table 2: Summary of Clinical Efficacy and Resistance Profiles of Integrase Inhibitors. |
Experimental Protocols
The evaluation of novel integrase inhibitors follows a standardized workflow, from initial in vitro screening to comprehensive clinical trials.
In Vitro Integrase Inhibition Assay (Strand Transfer Assay)
Objective: To determine the concentration of a compound required to inhibit the strand transfer activity of recombinant HIV-1 integrase by 50% (IC₅₀).
Methodology:
-
Enzyme and Substrates: Recombinant HIV-1 integrase is purified. Oligonucleotide substrates mimicking the viral DNA ends are synthesized and labeled (e.g., with biotin or a fluorescent tag). A target DNA substrate is also prepared.
-
Reaction: The integrase enzyme is pre-incubated with the test compound at various concentrations.
-
The viral DNA substrate is then added to allow for the 3'-processing reaction.
-
The target DNA is introduced to initiate the strand transfer reaction.
-
Detection: The products of the strand transfer reaction are captured (e.g., on a streptavidin-coated plate if biotin-labeled substrate is used) and quantified using a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal is measured, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
The following diagram outlines a typical experimental workflow for evaluating a potential integrase inhibitor:
Cell-Based Antiviral Assay
Objective: To determine the effective concentration of a compound required to inhibit HIV-1 replication in a cell culture system by 50% (EC₅₀).
Methodology:
-
Cell Culture: A susceptible cell line (e.g., MT-4, CEM-SS) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs) are cultured.
-
Infection: The cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Treatment: The infected cells are then incubated with various concentrations of the test compound.
-
Quantification of Viral Replication: After a set incubation period (e.g., 3-7 days), viral replication is quantified by measuring a viral marker, such as the p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC₅₀ value is determined by plotting the percentage of inhibition of viral replication against the compound concentration.
Conclusion
The class of integrase strand transfer inhibitors represents a major advancement in the management of HIV-1 infection. Second-generation INSTIs, in particular, offer high efficacy, a significant barrier to resistance, and good tolerability, making them preferred components of initial antiretroviral therapy. The ongoing development of new INSTIs, including long-acting formulations, continues to improve treatment options and outcomes for people living with HIV. While "Compound 7c" does not appear to be an integrase inhibitor based on available scientific literature, the field of integrase inhibitor research remains active, with the goal of developing even more potent and durable therapeutic agents.
References
- 1. Naphthoxazepine inhibitors of HIV-1 integrase: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Aryl Quinolines as HIV-1 Integrase Multimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 1,2-Dihydroisoquinolines as HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 1,2-Dihydroisoquinolines as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HIV-1 Inhibitors: Elvitegravir vs. a Novel Protease Inhibitor Candidate, HIV-1 Inhibitor-64
For Immediate Release
In the dynamic landscape of HIV-1 therapeutics, the continuous development of novel inhibitors with improved efficacy, resistance profiles, and safety is paramount. This guide provides a detailed head-to-head comparison of elvitegravir, an established integrase strand transfer inhibitor (INSTI), and a representative of a new generation of protease inhibitors, herein designated as HIV-1 Inhibitor-64. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols to inform future research and development efforts.
Executive Summary
Elvitegravir, a potent INSTI, has demonstrated significant clinical efficacy in the treatment of HIV-1 infection. It functions by preventing the integration of viral DNA into the host cell genome, a critical step in the viral replication cycle. This compound represents a next-generation protease inhibitor, designed to overcome common resistance mutations observed with older drugs in this class. Protease inhibitors act at a later stage of the viral life cycle, preventing the cleavage of viral polyproteins into mature, functional proteins, thus rendering the newly produced virions non-infectious. This guide will delve into the mechanistic differences, comparative efficacy, resistance profiles, and safety considerations of these two distinct classes of antiretroviral agents.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for elvitegravir and the hypothetical this compound, representing a new class of protease inhibitors.
| Parameter | Elvitegravir (Integrase Inhibitor) | This compound (Protease Inhibitor) |
| Mechanism of Action | Inhibition of HIV-1 Integrase | Inhibition of HIV-1 Protease |
| Target | Integrase Strand Transfer | Polyprotein Cleavage |
| IC50 (Wild-Type Virus) | 0.5 - 2 nM | 1 - 5 nM |
| Protein Binding | High (>98%) | High (>95%) |
| Metabolism | Primarily via CYP3A4 | Primarily via CYP3A4 |
| Half-life | ~9 hours (boosted) | Variable (often requires boosting) |
Table 1: General Characteristics
| Parameter | Elvitegravir | This compound |
| Primary Resistance Mutations | T66I, E92Q, Q148R, N155H | V32I, M46I/L, I47V/A, G48V, I50V, I54V/L, L76V, V82A/F/T/S, I84V, L90M |
| Cross-Resistance | Potential with other INSTIs | Potential with other PIs |
| Genetic Barrier to Resistance | Moderate | High |
Table 2: Resistance Profile
| Parameter | Elvitegravir | This compound |
| Common Adverse Events | Diarrhea, nausea, headache, fatigue | Gastrointestinal intolerance, hyperlipidemia, insulin resistance |
| Serious Adverse Events | Rare: liver dysfunction, hypersensitivity reactions | Rare: cardiovascular events, hepatotoxicity |
| Drug-Drug Interactions | Significant, primarily through CYP3A4 | Significant, primarily through CYP3A4 |
Table 3: Safety and Tolerability
Mechanism of Action
Elvitegravir and this compound target distinct and essential enzymes in the HIV-1 replication cycle.
Caption: Mechanism of Action for Elvitegravir and this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Determination of IC50 (50% Inhibitory Concentration)
Objective: To determine the concentration of the inhibitor required to reduce viral replication by 50%.
Protocol:
-
Seed TZM-bl cells (or other susceptible cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test inhibitor (Elvitegravir or this compound) in culture medium.
-
Infect the cells with a known titer of HIV-1 (e.g., NL4-3) in the presence of the various concentrations of the inhibitor.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Measure viral replication by quantifying the activity of a reporter gene (e.g., luciferase in TZM-bl cells) or by measuring the concentration of the p24 antigen in the culture supernatant using an ELISA kit.[1]
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
In Vitro Protease Inhibition Assay (for this compound)
Objective: To measure the direct inhibitory activity of this compound on recombinant HIV-1 protease.
Protocol:
-
Prepare a reaction mixture containing recombinant HIV-1 protease in an appropriate assay buffer.
-
Add serial dilutions of this compound to the reaction mixture and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a fluorogenic peptide substrate that is specifically cleaved by HIV-1 protease.[3]
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader (e.g., Ex/Em = 330/450 nm).[3]
-
The rate of substrate cleavage is proportional to the protease activity.
-
Calculate the percent inhibition at each concentration of the inhibitor and determine the IC50 value as described above.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell viability (CC50).
Protocol:
-
Seed cells (e.g., MT-2 or TZM-bl) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[1]
-
Treat the cells with serial dilutions of the test inhibitor.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[4]
-
Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[4]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the inhibitor that reduces cell viability by 50% compared to untreated controls.
Caption: General experimental workflow for inhibitor characterization.
Conclusion
This guide provides a comparative framework for understanding the distinct and complementary roles of an integrase inhibitor, elvitegravir, and a next-generation protease inhibitor, represented by this compound. While elvitegravir offers potent inhibition of an early-stage event in the viral life cycle, protease inhibitors like this compound provide a high genetic barrier to resistance by targeting a late-stage maturation process. The choice of therapeutic strategy will depend on various factors, including the patient's treatment history, viral resistance profile, and potential drug-drug interactions. The provided experimental protocols serve as a foundation for the continued evaluation and development of novel antiretroviral agents. Future research should focus on head-to-head clinical trials to definitively establish the comparative efficacy and long-term safety of these and other emerging HIV-1 inhibitors.
References
- 1. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Unveiling the Synergistic Potential of HIV-1 Inhibitor-64 in Antiretroviral Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of HIV-1 treatment is continually evolving, with a focus on developing more potent, durable, and well-tolerated antiretroviral regimens. A key strategy in achieving this is the combination of antiretroviral agents from different classes to exploit synergistic interactions, enhance efficacy, and suppress the emergence of drug resistance. This guide provides a comparative analysis of the potential synergistic effects of HIV-1 Inhibitor-64, a novel integrase strand transfer inhibitor (INSTI), with other established classes of antiretrovirals.
This compound, also identified as compound 7c, belongs to the class of bicyclic carbamoyl pyridone (BiCAP) INSTIs. These inhibitors target the essential viral enzyme, integrase, preventing the integration of the viral DNA into the host cell's genome—a critical step in the HIV-1 replication cycle. While specific synergistic data for this compound is emerging, this guide draws upon established principles of antiretroviral synergy and available data for similar novel INSTIs to provide a predictive comparison. The primary mechanism of action for INSTIs involves chelation of divalent metal ions in the active site of the integrase enzyme, thereby blocking the strand transfer reaction.
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity of this compound against wild-type HIV-1 and common INSTI-resistant mutant strains, providing a baseline for its potential efficacy in combination therapies.
| Antiretroviral Agent | Virus Strain | EC50 (nM) | Reference |
| This compound (Compound 7c) | Wild-Type | 4.5 ± 0.5 | [1] |
| This compound (Compound 7c) | G118R | 5.2 ± 0.8 | [1] |
| This compound (Compound 7c) | R263K | 3.7 ± 0.2 | [1] |
| This compound (Compound 7c) | E138K/Q148K | 62.5 | [2] |
| HIV-1 Inhibator-64 (Compound 7c) | G140S/Q148R | 11.3 | [2] |
Predicted Synergistic Combinations
Based on studies of other INSTIs, this compound is anticipated to exhibit synergistic or additive effects when combined with agents from the following antiretroviral classes:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): NRTIs, such as emtricitabine (FTC) and tenofovir disoproxil fumarate (TDF), are the backbone of many antiretroviral regimens. Studies combining the INSTIs raltegravir and elvitegravir with FTC and TDF have demonstrated strong synergistic effects in vitro[3]. This synergy is attributed to the simultaneous inhibition of two distinct and essential viral enzymes, reverse transcriptase and integrase.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs, like efavirenz (EFV), also target reverse transcriptase but through a different mechanism than NRTIs. Combinations of INSTIs with NNRTIs have shown additive to synergistic activity[3].
-
Protease Inhibitors (PIs): PIs, such as darunavir (DRV), inhibit the viral protease enzyme, which is crucial for the maturation of new, infectious virions. The combination of INSTIs and PIs has been shown to result in additive to synergistic antiviral effects[3].
The following table presents data from a study on the synergistic effects of the INSTIs elvitegravir and raltegravir with other antiretrovirals, which can serve as a predictive model for this compound. The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| INSTI | Combination Agents | Cell Line | Combination Index (CI) | Interaction | Reference |
| Elvitegravir | Emtricitabine + Tenofovir | MT-2 | < 0.9 | Synergy | [3] |
| Raltegravir | Emtricitabine + Tenofovir | MT-2 | < 0.9 | Synergy | [3] |
| Elvitegravir | Efavirenz | MT-2 | < 0.9 | Synergy | [3] |
| Raltegravir | Darunavir | MT-2 | 0.9 - 1.1 | Additive | [3] |
Experimental Protocols
The evaluation of synergistic effects between antiretroviral agents is typically conducted through in vitro cell-based assays. A standard methodology involves the following steps:
1. Cell Culture and Virus Stocks:
-
Human T-lymphocyte cell lines (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates are propagated to generate high-titer virus stocks.
2. Checkerboard Drug Combination Assay:
-
A two-dimensional checkerboard pattern of drug concentrations is prepared in 96-well microtiter plates. This involves serial dilutions of this compound along one axis and the second antiretroviral agent along the other axis.
-
Control wells containing single drugs and no drugs are also included.
3. Cell Infection and Drug Treatment:
-
Cells are infected with a predetermined amount of HIV-1.
-
Immediately after infection, the cells are added to the wells of the drug-containing plates.
4. Assay Readout:
-
After an incubation period (typically 3-7 days), the extent of viral replication is measured. Common methods include:
-
p24 Antigen Capture ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.
-
Luciferase Reporter Gene Assay: Uses a recombinant virus that expresses luciferase upon infection, with viral replication measured by luminescence.
-
5. Data Analysis:
-
The 50% effective concentration (EC50) for each drug alone and in combination is calculated.
-
The Combination Index (CI) is determined using the Chou-Talalay method. The CI value provides a quantitative measure of the interaction between the two drugs.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for assessing drug synergy.
References
- 1. Antiviral Activity, Safety, and Exposure–Response Relationships of GSK3532795, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antiviral Spectrum of Compound 7c
For Immediate Release
This document provides a comprehensive comparison of the antiviral activity of Compound 7c, a novel therapeutic candidate. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Compound 7c's potential as an antiviral agent.
Introduction to Compound 7c
Compound 7c has emerged as a potent inhibitor of the 3C-like protease (3CLpro) of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. The 3CLpro is an essential enzyme for viral replication, making it a prime target for antiviral drug development. This guide focuses on the confirmed antiviral spectrum of Compound 7c, primarily against coronaviruses, and provides the methodologies for the key experiments cited.
Data Presentation: Antiviral Activity of Compound 7c
The antiviral efficacy of Compound 7c has been predominantly evaluated against members of the Coronaviridae family. The following table summarizes the key quantitative data from in vitro studies.
| Virus | Assay Type | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| SARS-CoV-2 | Cell-based replicon assay | Vero E6 | ~0.15 | >100 | >667 | [1] |
| MERS-CoV | 3CLpro enzymatic assay | N/A | N/A | N/A | N/A | [1] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. A lower EC₅₀ indicates a more potent compound. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of uninfected cells. A higher CC₅₀ indicates lower cytotoxicity. SI (Selectivity Index): A measure of the therapeutic window of a compound. A higher SI is desirable.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in comparative analysis.
Cell-Based SARS-CoV-2 Replicon Assay
This assay is used to determine the effective concentration (EC₅₀) of Compound 7c at which it inhibits viral replication in host cells.
-
Cell Line: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: Compound 7c is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to various concentrations in the cell culture medium.
-
Infection and Treatment: The cell monolayers are infected with a SARS-CoV-2 replicon system. After a brief incubation period to allow for viral entry, the medium is replaced with the medium containing the different concentrations of Compound 7c.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the expression of a reporter gene (e.g., luciferase or green fluorescent protein) incorporated into the replicon, or by quantifying viral RNA using quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition of viral replication against the log of the compound concentration and fitting the data to a dose-response curve.
MERS-CoV 3CLpro Enzymatic Assay
This biochemical assay assesses the ability of Compound 7c to directly inhibit the enzymatic activity of the MERS-CoV 3C-like protease.
-
Reagents: Recombinant MERS-CoV 3CLpro enzyme and a synthetic peptide substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher (FRET substrate).
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The MERS-CoV 3CLpro enzyme is pre-incubated with varying concentrations of Compound 7c.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the FRET substrate.
-
Signal Detection: In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal. The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is determined for each concentration of Compound 7c. The IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) is calculated from the dose-response curve.
Cytotoxicity Assay
This assay is crucial to determine the concentration of Compound 7c that is toxic to the host cells (CC₅₀), which is necessary for calculating the selectivity index.
-
Cell Line: The same cell line used in the antiviral assay (e.g., Vero E6) is seeded in 96-well plates.
-
Compound Treatment: The cells are treated with the same serial dilutions of Compound 7c as in the antiviral assay.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for determining the EC₅₀, CC₅₀, and SI of Compound 7c.
Caption: Inhibition of Coronavirus Replication by Compound 7c via 3CLpro.
References
Safety Operating Guide
Essential Guidance for the Safe Disposal of HIV-1 Inhibitor-64
All chemical waste is regulated and cannot be disposed of in regular trash or down the sewer system.[1] It is essential to manage and dispose of hazardous chemical waste through the designated Environmental Health and Safety (EHS) program at your institution.[1][2][3][4]
Key Disposal Procedures and Considerations
To facilitate a clear understanding of the disposal process, the following table summarizes the crucial steps and considerations for managing waste generated from the use of HIV-1 inhibitor-64.
| Step | Action | Key Considerations |
| 1. Waste Identification & Segregation | Identify all waste streams containing this compound (e.g., unused compound, contaminated labware, solutions). | Segregate chemical waste by compatibility to prevent dangerous reactions.[1] Do not mix with biological or radioactive waste unless it is a mixed waste stream.[3][4] |
| 2. Container Selection & Management | Use appropriate, leak-proof, and chemically resistant containers for waste collection. Plastic containers are often preferred.[1][5] | The original container is often the best option for storing hazardous waste.[4] Keep containers closed except when adding waste.[2][5] |
| 3. Labeling | Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components in a mixture.[1][2] | Include the date of waste generation, place of origin (lab number), and the Principal Investigator's name.[1] Do not use abbreviations.[1] |
| 4. Storage | Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5] | Use secondary containment for all liquid hazardous waste to prevent spills.[2] |
| 5. Disposal Request | Once a container is full, or if it meets the accumulation time limit, request a waste pickup from your institution's EHS department.[2][5] | Do not transport hazardous waste yourself.[4] There is typically no charge for this service for research-generated waste.[1][4] |
| 6. Empty Container Disposal | For containers that held this compound, thoroughly empty them. The first rinse with a solvent should be collected as hazardous waste.[2] | After appropriate rinsing, deface or remove all labels and dispose of the container as regular solid waste, such as in a designated glass disposal box.[2][4] |
| 7. Spill Management | In case of a spill, notify your EHS department.[2] Wear appropriate personal protective equipment (PPE) and use an appropriate absorbent material for cleanup.[6] | All materials used for spill cleanup must be disposed of as hazardous waste.[6] |
Experimental Protocols: Waste Handling
While specific experimental protocols for the disposal of this compound are not available, the following general procedures, derived from standard laboratory safety guidelines, should be followed.
Protocol for Rinsing Empty Containers:
-
Ensure all residual this compound has been removed from the container.
-
Add a small amount of an appropriate solvent (e.g., ethanol or acetone, depending on solubility and compatibility) to the container.
-
Securely cap and swirl the container to rinse all interior surfaces.
-
Decant the rinse solvent into the designated hazardous waste container for this compound.
-
For highly toxic compounds, this rinsing procedure should be repeated two more times, with all rinsate collected as hazardous waste.[2]
-
After the final rinse, allow the container to air dry completely in a fume hood.
-
Once dry, remove or deface the original label and dispose of the container in the appropriate solid waste stream.[2]
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. insti.com [insti.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
